Marbofloxacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYOAJNDMUVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046600 | |
| Record name | Marbofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115550-35-1 | |
| Record name | Marbofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marbofloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marbofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Marbofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARBOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Marbofloxacin mechanism of action on DNA gyrase
An In-depth Technical Guide on the Mechanism of Action of Marbofloxacin on DNA Gyrase
Executive Summary
This compound is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2][3] Its potent bactericidal activity stems from the targeted inhibition of essential bacterial type II topoisomerases, primarily DNA gyrase and, to a lesser extent, topoisomerase IV.[1][4][5] this compound functions by binding to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1][6] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently arrests DNA replication and transcription, ultimately inducing bacterial cell death.[4][6][7] This guide provides a detailed examination of this mechanism, including quantitative inhibition data, cellular consequences, and the experimental protocols used for its study.
The Core Mechanism: Targeting the Gyrase-DNA Complex
The primary molecular target of this compound is DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[8] This enzyme is essential for bacterial survival, as it introduces negative supercoils into the DNA, a process critical for relieving torsional stress during DNA replication and transcription.[9][10][11]
This compound does not bind to the enzyme or DNA alone but specifically targets the transient gyrase-DNA complex.[1][12] The drug intercalates into the DNA at the site of cleavage, forming a stable ternary this compound-gyrase-DNA complex.[13][14] This stabilization of the "cleavage complex" is the cornerstone of its mechanism, effectively poisoning the enzyme and converting it into a cell-killing agent that generates permanent double-strand breaks.[6][8]
Interaction with GyrA and GyrB Subunits
The binding of this compound involves specific interactions within the enzyme's structure. The GyrA subunits are primarily responsible for DNA binding and cleavage, containing the active site tyrosine residues that form covalent bonds with the DNA backbone.[8] The region of GyrA between amino acids 67 and 106 (E. coli numbering) is known as the Quinolone Resistance-Determining Region (QRDR), where resistance-conferring mutations most frequently occur.[8][12] Molecular docking studies suggest that residues such as Ser83 and Asp87 in GyrA are critical for binding fluoroquinolones, mediated through a water-metal ion bridge.[8][12][15]
The GyrB subunits possess the ATPase activity that powers the strand-passage reaction.[8] The C-7 ring system of the fluoroquinolone molecule, including this compound, extends towards the GyrB subunit, establishing key interactions.[12][14] This dual interaction with both GyrA and GyrB subunits within the DNA-bound complex is crucial for the drug's high affinity and inhibitory potency.
Caption: Logical flow of this compound's action on DNA gyrase.
Quantitative Analysis of DNA Gyrase Inhibition
The efficacy of this compound is quantified by its inhibitory concentration (IC₅₀) against purified DNA gyrase and its Minimum Inhibitory Concentration (MIC) against various bacterial strains. These values demonstrate its potent activity at low concentrations.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | P. multocida | 0.075 µg/mL | [1] |
| MIC₉₀ | E. coli (sensitive strains) | 2 µg/mL | [16] |
| IC₅₀ | S. aureus DNA Gyrase | 0.71 µg/mL (for similar quinolone) | [8] |
| IC₅₀ | E. coli DNA Gyrase | 11.5 µM (for similar quinolone) | [8] |
Cellular Consequences and Downstream Pathways
The generation of double-strand breaks by the stabilized ternary complex is a catastrophic event for the bacterial cell, triggering a cascade of cellular responses.[7]
-
Arrest of DNA Replication: The physical obstruction of the ternary complex on the DNA template blocks the progression of the replication fork, leading to a rapid halt in DNA synthesis.[6][12]
-
Induction of the SOS Response: The presence of extensive DNA damage activates the bacterial SOS response, a global stress response system that upregulates a suite of genes involved in DNA repair.[7][17]
-
Oxidative Damage Pathway: Recent studies suggest that gyrase inhibition also induces an oxidative damage pathway.[7] This model proposes that the initial DNA damage leads to misregulation of iron metabolism and the generation of reactive oxygen species (ROS), which amplifies the initial bactericidal effect of the antibiotic.[7]
Caption: Cellular response pathways following DNA gyrase inhibition.
Key Experimental Protocols
The mechanism of this compound and other fluoroquinolones is primarily elucidated through in vitro enzyme assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent DNA gyrase from converting relaxed plasmid DNA into its supercoiled form.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared on ice containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine), 1 mM ATP, and relaxed pBR322 plasmid DNA (approx. 0.5 µg).[10]
-
Inhibitor Addition: Aliquots of the master mix are distributed into reaction tubes. This compound, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations. Control tubes receive only the solvent.
-
Enzyme Addition & Incubation: Purified E. coli DNA gyrase is diluted in buffer and added to each tube to initiate the reaction. The reactions are incubated at 37°C for 30-60 minutes.[18]
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and a loading dye (e.g., 2X GSTEB: Glycerol, Tris-HCl, EDTA, Bromophenol Blue). Optionally, chloroform/isoamyl alcohol is added to separate proteins.
-
Gel Electrophoresis: The aqueous phase from each reaction is loaded onto a 1% agarose gel. Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization & Analysis: The gel is stained with ethidium bromide and visualized under UV light.[10] The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC₅₀ is the concentration of this compound that reduces supercoiling activity by 50%.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egnlab.com [egnlab.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Pleiotropic Transcriptional Profiles: A Case Study of DNA Gyrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroquinolone-Gyrase-DNA Cleaved Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. profoldin.com [profoldin.com]
- 19. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Marbofloxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of pathogens, including many gram-positive bacteria.[2][3] This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant gram-positive bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4] this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that have been cleaved by the enzymes.[1] This leads to the arrest of DNA replication and ultimately results in bacterial cell death.[4] The fluorine substitution at the 6-position of the quinolone core enhances this compound's binding affinity to DNA gyrase, contributing to its high potency.[1]
References
Marbofloxacin: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and chemical properties of marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties of this compound
This compound is a synthetic, broad-spectrum bactericidal agent.[1] It is a carboxylic acid derivative of the fluoroquinolone class. The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₇H₁₉FN₄O₄ | |
| Molecular Weight | 362.36 | g/mol |
| CAS Number | 115550-35-1 | |
| Melting Point | 268-269 (decomposes) | °C |
| pKa | 6.02 (Predicted) | |
| Solubility | ||
| Water | Soluble, decreases in alkaline conditions | |
| Ethanol | Slightly Soluble | |
| Methanol | Very Soluble | |
| Chloroform | Slightly Soluble (when heated) | |
| DMSO | ~2 mg/mL (with warming) | |
| Appearance | White to beige or light yellow crystalline powder | |
| N-octanol/water partition coefficient (Kow) | 0.835 (at pH 7 and 25°C) |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from multi-substituted benzene derivatives. Two common starting materials are 2,3,4,5-tetrafluorobenzoic acid and 2,4,5-trifluoro-3-methoxy-benzoyl chloride.[2][3] The following sections detail a generalized synthetic approach based on publicly available patent literature.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring structure, followed by the introduction of the characteristic N-methylpiperazinyl group and the final cyclization to form the tricyclic system.
Caption: A simplified flowchart illustrating the key stages in a common synthetic route for this compound.
Experimental Protocols
The following are generalized experimental protocols derived from patent literature.[2][4] Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific synthetic route and scale of production.
Step 1: Formation of the Quinolone Core
A substituted benzoyl halide, such as 2,4,5-trifluoro-3-methoxy-benzoyl chloride, is reacted with a suitable three-carbon component like an acrylate derivative.[2] This is followed by an amination step, often with a hydrazine derivative, and a subsequent base-catalyzed cyclization to form the core quinolone ring structure.[2] The reaction temperature for the cyclization is typically maintained between 70-100°C.
Step 2: Introduction of the N-methylpiperazine Moiety
The fluoroquinolone core is then subjected to a nucleophilic substitution reaction with N-methylpiperazine. This reaction typically occurs at an elevated temperature and displaces a fluorine atom on the quinolone ring.
Step 3: Hydrolysis and Final Cyclization
The ester group on the quinolone core is hydrolyzed, usually under acidic or basic conditions, to yield a carboxylic acid. The final tricyclic structure of this compound is achieved through a condensation reaction of an intermediate with formaldehyde in an acidic medium, such as a hydrobromic acid solution, at temperatures ranging from 60-80°C.[2] The final product is then purified, often by adjusting the pH to induce precipitation, followed by washing and drying.[2]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for the initiation of DNA replication and for relieving the torsional stress that arises during the unwinding of the DNA double helix.
-
Topoisomerase IV: This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into the daughter cells.
This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-stranded DNA breaks, which ultimately results in the inhibition of DNA synthesis and bacterial cell death.
Caption: A diagram illustrating how this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Analytical Methods: HPLC Workflow
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations. A typical experimental workflow for the HPLC analysis of this compound is outlined below.
Caption: A flowchart detailing the typical steps involved in the quantitative analysis of this compound using HPLC.
Detailed HPLC Protocol
A common HPLC method for this compound analysis involves the following:[6][7]
-
Column: A reversed-phase C18 column is typically used.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water, often with the pH adjusted to be acidic (e.g., pH 3.0 with ortho-phosphoric acid), is a common mobile phase.[7]
-
Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained.[7]
-
Detection: UV detection is employed, with the wavelength set at the absorbance maximum of this compound, which is around 298 nm.[7]
-
Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration of this compound in the sample is then determined by comparing the peak area of the sample to the calibration curve.[6]
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. For more detailed and specific protocols, it is recommended to consult the primary literature and patents cited.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN107522718B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 3. EP2332916A2 - A process for a preparation of this compound and intermediate thereof - Google Patents [patents.google.com]
- 4. CN102060860B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sciprofiles.com [sciprofiles.com]
Marbofloxacin: A Technical Guide for Researchers
An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the veterinary fluoroquinolone antibiotic, Marbofloxacin.
This technical guide provides a comprehensive overview of this compound, a third-generation fluoroquinolone antibiotic exclusively for veterinary use. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, molecular structure, mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and analytical protocols.
Core Chemical and Physical Properties
This compound is a synthetic, broad-spectrum antimicrobial agent. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 115550-35-1 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₉FN₄O₄ | [1][4] |
| Molecular Weight | 362.36 g/mol | [1][2][4] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 268-269°C | [1] |
| Solubility | Freely soluble in water | [1] |
Molecular Structure:
The chemical structure of this compound is 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][1][3][5]benzoxadiazine-6-carboxylic acid.[2] The piperazine ring adopts a chair conformation, and the oxadiazinane ring displays an envelope conformation.[6]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: In some bacteria, especially Gram-positive species, topoisomerase IV is the main target. This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[8] This action blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[5] The bactericidal activity of this compound is concentration-dependent.[9]
References
- 1. toku-e.com [toku-e.com]
- 2. scbt.com [scbt.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. medkoo.com [medkoo.com]
- 5. egnlab.com [egnlab.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
The Pharmacokinetics of Marbofloxacin in Canine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of marbofloxacin in canine models. This compound, a third-generation synthetic fluoroquinolone antibiotic, is exclusively used in veterinary medicine due to its broad-spectrum bactericidal activity against both Gram-negative and Gram-positive pathogens.[1][2][3] A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for optimizing dosage regimens and ensuring therapeutic efficacy in dogs.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in dogs following intravenous (IV), oral (PO), and subcutaneous (SC) administration, as reported in various studies. These values are essential for predicting drug exposure and designing effective treatment protocols.
Table 1: Pharmacokinetic Parameters of this compound After Intravenous (IV) Administration in Dogs
| Dose (mg/kg) | t½β (h) | Vd (L/kg) | ClB (L/h·kg) | AUC (µg·h/mL) | Reference |
| 2 | 12.4 | 1.9 | 0.10 | - | [4] |
| 2 | 8.08 ± 6.25 | 2.32 ± 1.00 | 0.23 ± 0.06 | 8.47 ± 3.51 | [5] |
| 2 | - | 2.45 ± 0.9 | 0.157 ± 0.048 | 13.5 ± 3.4 (AUC₀₋₂₄) | [6] |
| 2.5 | - | - | - | - | [7] |
t½β: Elimination half-life; Vd: Volume of distribution; ClB: Body Clearance; AUC: Area under the concentration-time curve. Values are presented as mean or mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound After Oral (PO) Administration in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Bioavailability (%) | AUC (µg·h/mL) | Reference |
| 1 | - | - | - | ~100 | - | [4] |
| 2 | 1.4 | 2.5 | - | ~100 | - | [4] |
| 2 (Petsen) | 0.95 | - | 22.14 | - | 13.27 (AUC₀₋∞) | [1][2] |
| 2 (Marbocyl) | 0.97 | - | 16.47 | - | 14.10 (AUC₀₋∞) | [1][2] |
| 2 | 1.1 ± 0.5 | 0.5 ± 0.3 (t½ abs) | - | 107.5 ± 11.7 | - | [6] |
| 4 | - | - | - | ~100 | - | [4] |
| 5 | - | - | - | - | - | [8] |
| 1.25 mg/lb | - | - | - | 94 | - | [7] |
| 2.5 mg/lb | - | - | - | 94 | - | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; t½ abs: Absorption half-life; AUC: Area under the concentration-time curve. Values are presented as mean or mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of this compound After Subcutaneous (SC) Administration in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Reference |
| 1 | - | ~1 | [4] |
| 2 | - | ~1 | [4] |
| 4 | - | ~1 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
The pharmacokinetic data presented above were derived from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.
Intravenous and Oral Administration Study (Schneider et al., 1996)[4]
-
Animals: Six healthy dogs.
-
Experimental Design: A three-way crossover design was utilized.
-
Drug Administration:
-
A single intravenous (IV) dose of 2 mg/kg this compound was administered.
-
Single oral (PO) doses of 1, 2, and 4 mg/kg this compound were given.
-
-
Sample Collection: Plasma and urine samples were collected at predetermined time points.
-
Analytical Method: this compound concentrations in plasma and urine were determined using a reverse-phase high-pressure liquid chromatography (HPLC) method.[4]
Intravenous and Intramuscular Administration Study (Aliabadi & Lees, 2003)[5]
-
Animals: Six clinically healthy male beagle dogs with a mean weight of 9.5 ± 1.42 kg.
-
Experimental Design: A two-period crossover study was conducted.
-
Drug Administration:
-
This compound was administered as a single intravenous (IV) injection at a dose of 2 mg/kg.
-
This compound was administered as a single intramuscular (IM) injection at a dose of 2 mg/kg.
-
A 15-day washout period was observed between treatments.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated analytical method.
Oral Administration and Sucralfate Interaction Study (Errecalde et al., 2022)[6]
-
Animals: Six adult dogs of different sexes, with a mean weight of 24.5 ± 10.4 kg.
-
Experimental Design:
-
Trial A: Dogs received a single 2 mg/kg intravenous dose of this compound.
-
Trial B: Dogs received a single 2 mg/kg oral dose of this compound.
-
Trial C: Dogs received a 1g dose of sucralfate two hours prior to a single 2 mg/kg oral dose of this compound.
-
-
Sample Collection: Blood samples were collected from the jugular vein at 15, 30, and 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.
-
Analytical Method: Plasma concentrations of this compound were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.[6] Sample preparation involved protein precipitation with trichloroacetic acid followed by liquid-liquid extraction.[6]
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate critical workflows and pathways related to the study of this compound pharmacokinetics in canine models.
Caption: Experimental workflow for a typical canine pharmacokinetic study.
Caption: ADME pathway of this compound in canine models.
Caption: Logical flow for dose determination using PK/PD indices.
Discussion and Conclusion
The pharmacokinetic profile of this compound in dogs is characterized by excellent oral bioavailability, approaching 100%, and rapid absorption following subcutaneous administration.[4] Its large volume of distribution indicates extensive penetration into various tissues, including skin and aqueous humor, which is further supported by its low plasma protein binding of less than 10%.[2][4][9][10] The elimination half-life is relatively long, allowing for once-daily dosing.[4][5]
Metabolism of this compound in dogs is limited, with a significant portion of the drug excreted unchanged in the urine (approximately 40%) and feces.[4][7] This pharmacokinetic profile makes this compound an effective antimicrobial agent for treating a variety of systemic and localized infections in dogs. However, as with all fluoroquinolones, the potential for resistance development necessitates prudent use and adherence to dosage regimens based on pharmacokinetic and pharmacodynamic (PK/PD) principles. The PK/PD indices, such as the AUC/MIC ratio, are crucial for predicting clinical efficacy.[6] For this compound, an AUC/MIC ratio greater than 125 is often considered predictive of a successful clinical outcome.[6]
This guide provides a foundational understanding of this compound pharmacokinetics in canine models, leveraging key data and methodologies from published research. This information is invaluable for researchers and drug development professionals in the design of new therapeutic strategies and the refinement of existing ones.
References
- 1. Frontiers | Evaluation of this compound in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 2. Evaluation of this compound in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 4. Pharmacokinetics of this compound in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ecronicon.net [ecronicon.net]
- 7. zoetisus.com [zoetisus.com]
- 8. Plasma and interstitial fluid pharmacokinetics of enrofloxacin, its metabolite ciprofloxacin, and this compound after oral administration and a constant rate intravenous infusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Population pharmacokinetics of this compound in aqueous humor after intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Marbofloxacin Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. A thorough understanding of its degradation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for assessing its environmental fate. This document details the degradation of this compound under various conditions, including photodegradation and in vivo metabolism, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Photodegradation of this compound
This compound is susceptible to degradation upon exposure to light, a critical factor in its environmental fate. The primary photodegradation pathway involves the homolytic cleavage of the tetrahydrooxadiazine moiety of the molecule.[1][2] This process leads to the formation of two primary quinolinol photoproducts.[1][2] The degradation of this compound in aqueous solutions exposed to solar light follows first-order kinetics, with complete degradation of the parent compound observed in approximately one hour under summer sunlight conditions.[1][2]
Photodegradation Pathway
The principal photochemical reaction of this compound is the cleavage of the N-N bond within the tetrahydrooxadiazine ring. This results in the formation of two main quinolinol derivatives. These primary photoproducts are also susceptible to further degradation.[1]
Experimental Protocol: Photodegradation Study
The following protocol outlines a typical experimental setup for investigating the photodegradation of this compound.
1.2.1. Sample Preparation:
-
Prepare aqueous solutions of this compound at concentrations relevant to environmental or pharmaceutical contexts (e.g., 5-50 µg/L).[1]
-
Use both ultrapure water and natural water matrices (e.g., river water, tap water) to assess the influence of environmental components.[1]
1.2.2. Irradiation:
-
Expose the prepared solutions to a light source, such as a solar simulator or natural sunlight.[1]
-
Conduct control experiments in the dark to exclude non-photolytic degradation pathways like hydrolysis.[1]
-
Monitor the temperature throughout the experiment.
1.2.3. Sample Analysis:
-
At specific time intervals, withdraw aliquots of the solutions.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to identify and quantify this compound and its degradation products.[1]
Metabolic Pathways of this compound
In animal species, this compound undergoes metabolic transformation, primarily in the liver. The main identified metabolites are N-desmethyl-marbofloxacin and N-oxide-marbofloxacin.[3] A significant portion of the administered dose is also excreted as the unchanged parent drug.[3]
In Vivo Metabolism
The biotransformation of this compound involves N-demethylation and N-oxidation of the piperazinyl moiety.
Quantitative Analysis of Metabolites
The concentrations of this compound and its primary metabolite, N-desmethyl-marbofloxacin, have been quantified in various tissues of broiler chickens and pigs following administration.
Table 1: Mean Concentrations (µg/kg) of this compound and N-desmethyl-marbofloxacin in Broiler Chicken Tissues 24 and 72 Hours After Final Dose [3]
| Tissue | Time After Last Dose (hours) | This compound (µg/kg) | N-desmethyl-marbofloxacin (µg/kg) |
| Kidneys | 24 | High Concentration | High Concentration |
| 72 | 39.7 | 69.1 | |
| Liver | 24 | High Concentration | High Concentration |
| 72 | 27.6 | 98.7 | |
| Muscles | 24 | High Concentration | High Concentration |
| 72 | Not Detected | Not Detected | |
| Skin + Fat | 24 | High Concentration | High Concentration |
| 72 | Not Detected | Not Detected |
Table 2: Peak Plasma and Tissue Concentrations (Cmax) of this compound in Pigs After a Single Intramuscular Injection [4]
| Tissue/Fluid | Cmax (µg/g or µg/mL) |
| Plasma | 1.62 ± 0.13 |
| Injection Site | 7.64 ± 1.06 |
| Liver | 2.45 ± 0.09 |
| Kidney | 1.93 ± 0.06 |
| Muscle | 1.86 ± 0.08 |
| Lung | 1.74 ± 0.02 |
| Heart | 1.71 ± 0.03 |
Experimental Protocol: In Vivo Metabolism Study
The following protocol describes a typical approach for studying the in vivo metabolism of this compound in an animal model.
2.3.1. Animal Dosing and Sample Collection:
-
Administer a defined dose of this compound to the animal subjects (e.g., orally or intravenously).
-
Collect biological samples (plasma, urine, feces, and various tissues) at predetermined time points.
2.3.2. Sample Preparation:
-
Process the collected samples to extract this compound and its metabolites. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
2.3.3. Analytical Method:
-
Analyze the extracts using a validated bioanalytical method, typically HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), for the simultaneous quantification of the parent drug and its metabolites.
2.3.4. Pharmacokinetic Analysis:
-
Use the concentration-time data to determine key pharmacokinetic parameters for this compound and its metabolites.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] These studies involve subjecting the drug to stress conditions such as hydrolysis (acidic and basic), oxidation, and heat.
While specific degradation products of this compound under forced hydrolytic, oxidative, and thermal conditions are not extensively detailed in the currently available literature, the general approach to such studies is well-established.
Experimental Protocol: Forced Degradation
3.1.1. Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose solid this compound to heat.
3.1.2. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-MS/MS) to separate and identify the degradation products.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound and the identification of its degradation products and metabolites.[5] Coupling HPLC with mass spectrometry (MS) provides structural information for the identification of unknown compounds.
HPLC Method for this compound and Metabolites
Table 3: Example HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (e.g., 82:28 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 295 nm[6] or Fluorescence (Excitation: 297 nm, Emission: 515 nm)[7] |
| Temperature | 30°C[6] |
Note: Method parameters should be optimized for the specific application, especially for the separation of multiple degradation products. Gradient elution may be necessary to achieve adequate resolution.
Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of degradation products and metabolites. By analyzing the fragmentation patterns of the parent and product ions, the chemical structures of these compounds can be elucidated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical degradation of this compound and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials this compound and Enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
In Vitro Antibacterial Activity of Marbofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial activity of marbofloxacin, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1] this compound exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and related experimental workflows.
Mechanism of Action
This compound's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands and leading to irreversible DNA damage and rapid bacterial cell death.[1][4] This bactericidal effect is observed at concentrations 2-4 times the Minimum Inhibitory Concentration (MIC) and is characterized by a significant post-antibiotic effect, particularly against Gram-negative bacteria.[1]
Caption: Mechanism of action of this compound.
Quantitative In Vitro Susceptibility Data
The in vitro potency of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][5] The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound against various veterinary pathogens.
Table 1: In Vitro Activity of this compound Against Pathogens from Companion Animals
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Pseudomonas aeruginosa | 36 | 0.5 | 16 | [6] |
| Staphylococcus pseudintermedius | - | - | - | [7] |
| Escherichia coli | - | - | - | [7] |
| Proteus mirabilis | - | - | - | [7] |
Table 2: In Vitro Activity of this compound Against Pathogens from Livestock
| Bacterial Species | Disease | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Escherichia coli | Digestive | - | - | 0.5 - 1 | [8] |
| Salmonella spp. | Digestive | - | - | 0.06 - 0.25 | [8] |
| Actinobacillus pleuropneumoniae | Respiratory | 647 | - | 0.03 - 0.12 | [8] |
| Pasteurella multocida | Respiratory | 1373 | - | 0.03 - 0.12 | [8] |
| Haemophilus parasuis | Respiratory | 145 | - | - | [8] |
| Bordetella bronchiseptica | Respiratory | 504 | - | - | [8] |
| Staphylococcus aureus | Mastitis | - | 0.2 - 1.56 | - | [9] |
| Streptococcus agalactiae | Mastitis | - | 0.2 - 1.56 | - | [9] |
| Staphylococcus epidermidis | Mastitis | - | 0.2 - 1.56 | - | [9] |
| Mannheimia haemolytica | Respiratory | - | - | 0.25 | [10] |
| Histophilus somni | Respiratory | - | - | 0.06 | [10] |
| Mycoplasma bovis | Respiratory | - | - | 2 | [10] |
Note: A dash (-) indicates that the data was not provided in the cited sources.
Experimental Protocols
The determination of this compound's in vitro activity predominantly follows standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[8][11][12] The two primary methods are broth microdilution and disk diffusion.
Broth Microdilution for MIC and MBC Determination
This method is used to determine the MIC and MBC of an antimicrobial agent.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.[8] For fastidious organisms, the broth may be supplemented with blood.[8]
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The prepared microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[3]
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility.
-
Inoculum Preparation: A bacterial suspension is prepared to match a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.[11]
-
Disk Application: A paper disk impregnated with a standardized amount of this compound (e.g., 5 µg) is placed on the agar surface.[11]
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is then compared to established breakpoints to classify the isolate as susceptible, intermediate, or resistant.[11]
Caption: Experimental workflow for MIC and MBC determination.
Relationship Between MIC and MBC
The relationship between the MIC and MBC provides insight into whether an antibiotic is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For an agent to be considered bactericidal, the MBC is typically no more than four times the MIC. This compound is considered a bactericidal agent, a characteristic it shares with other fluoroquinolones.[2]
Caption: Logical relationship between MIC and MBC.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. docta.ucm.es [docta.ucm.es]
- 4. egnlab.com [egnlab.com]
- 5. Pharmacodynamic Modeling of In Vitro Activity of this compound against Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Activity of Enrofloxacin, this compound and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. ihma.com [ihma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sat.gstsvs.ch [sat.gstsvs.ch]
- 12. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
The Inhibitory Effect of Marbofloxacin on Bacterial Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. This technical guide provides an in-depth examination of the molecular interactions between this compound and bacterial topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antimicrobial drug development and the study of bacterial resistance mechanisms.
Introduction to this compound and Bacterial Topoisomerase IV
This compound is a fluoroquinolone carboxylic acid derivative developed for veterinary use.[1] It demonstrates broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[2] The primary molecular targets of this compound are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[5]
Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits. Its essential function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for cell division.[6] It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. By inhibiting topoisomerase IV, this compound disrupts these vital cellular processes, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[7]
Mechanism of Action
The inhibitory action of this compound on topoisomerase IV involves the stabilization of a key intermediate in the enzyme's catalytic cycle—the cleavage complex. In this complex, topoisomerase IV has introduced a transient double-strand break in the DNA, and the ParC subunits are covalently linked to the 5' ends of the cleaved DNA. Fluoroquinolones like this compound bind to this enzyme-DNA complex, preventing the religation of the DNA strands.[6] This trapping of the cleavage complex transforms the essential enzyme into a cellular toxin, leading to the fragmentation of the bacterial chromosome and the initiation of downstream processes that result in cell death.
Figure 1. Mechanism of this compound Inhibition of Topoisomerase IV.
Quantitative Analysis of Topoisomerase IV Inhibition
The potency of this compound and other fluoroquinolones against bacterial topoisomerase IV can be quantified by determining the 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in an in vitro assay. Below is a summary of available data for the inhibition of topoisomerase IV from various bacterial species by fluoroquinolones. It is important to note that specific IC50 values for this compound against purified topoisomerase IV are not widely available in the current literature; therefore, data for other relevant fluoroquinolones are included for comparative purposes.
| Bacterial Species | Fluoroquinolone | Topoisomerase IV IC50 (µg/mL) | Reference |
| Enterococcus faecalis | Ciprofloxacin | 9.30 | [8] |
| Levofloxacin | 8.49 | [8] | |
| Gatifloxacin | 4.24 | [8] | |
| Sparfloxacin | 19.1 | [8] | |
| Tosufloxacin | 3.89 | [8] | |
| Neisseria gonorrhoeae | Ciprofloxacin | 13.7 | [9] |
Experimental Protocols
The following sections detail standardized protocols for the in vitro assessment of this compound's inhibitory effect on bacterial topoisomerase IV.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity by a compound like this compound results in a decrease in the amount of decatenated product.
Materials:
-
Purified bacterial topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA) substrate
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 2.5 mM spermidine, and 250 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol)
-
Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1X Assay Buffer, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction tubes.
-
Enzyme Addition: Dilute the topoisomerase IV enzyme in Enzyme Dilution Buffer to the desired concentration (typically 1 unit per reaction, where 1 unit decatenates 200 ng of kDNA in 30 minutes at 37°C). Add the diluted enzyme to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Topoisomerase IV-Mediated DNA Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones. The assay measures the conversion of supercoiled plasmid DNA into a linear form.
Materials:
-
Purified bacterial topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 50 mM DTT, 500 mM potassium glutamate)
-
This compound stock solution
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Stop Buffer/Loading Dye
-
Agarose and TAE Buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a reaction tube, combine 1X Cleavage Buffer and 200-500 ng of supercoiled plasmid DNA.
-
Enzyme and Inhibitor Addition: Add the topoisomerase IV enzyme and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Denaturation of Enzyme: Stop the enzymatic reaction and trap the cleavage complex by adding SDS to a final concentration of 0.5-1% and proteinase K to a final concentration of 0.2-0.5 mg/mL. Incubate at 37-50°C for 30-60 minutes to digest the enzyme.
-
Sample Preparation: Add Stop Buffer/Loading Dye to the samples.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in TAE buffer.
-
Visualization and Analysis: Stain the gel and visualize the DNA. The amount of linear DNA, indicative of the trapped cleavage complex, will increase with higher concentrations of this compound. Quantify the bands to determine the concentration of this compound that produces the maximum amount of linear DNA.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of bacterial topoisomerase IV.
Figure 2. Experimental Workflow for Topoisomerase IV Inhibitor Discovery.
Conclusion
This compound remains a potent antimicrobial agent due to its effective inhibition of bacterial topoisomerase IV and DNA gyrase. Understanding the precise molecular interactions and having robust, reproducible experimental protocols are paramount for the continued development of new fluoroquinolones and for combating the rise of antibiotic resistance. This guide provides a foundational resource for researchers in this field, offering both theoretical insights and practical methodologies. Further research to populate a comprehensive database of IC50 values for this compound against a wider range of bacterial topoisomerase IV enzymes would be a valuable contribution to the scientific community.
References
- 1. Clinical efficacy of intravenous administration of this compound in a Staphylococcus aureus infection in tissue cages in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 6. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Modeling of In Vitro Activity of this compound against Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanisms of Marbofloxacin in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine for combating a wide range of bacterial infections.[1][2] Its efficacy is fundamentally dependent on its ability to penetrate the bacterial cell envelope and reach its intracellular targets: DNA gyrase and topoisomerase IV.[3] Understanding the intricate mechanisms governing the cellular uptake and efflux of this compound is paramount for optimizing its therapeutic efficacy, overcoming resistance, and guiding the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the cellular uptake pathways of this compound in bacteria, details key experimental protocols for its study, and presents quantitative data to inform further research and drug development.
Core Mechanisms of this compound Cellular Uptake
The journey of a this compound molecule from the extracellular environment to its intracellular target is a multi-step process involving passage across the bacterial cell envelope, a complex barrier that differs significantly between Gram-negative and Gram-positive bacteria. The net intracellular concentration of the drug is a delicate balance between its influx and efflux from the bacterial cell.
Influx: Breaching the Bacterial Defenses
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable, selectively permeable barrier. This compound, being a relatively small and hydrophilic molecule, primarily traverses this barrier through porin channels.[4][5] Porins are water-filled protein channels that allow the passive diffusion of small molecules based on size and charge.[4] The expression levels and specific types of porins can significantly influence the rate of this compound entry.[6]
Once in the periplasmic space, this compound must then cross the inner membrane to reach the cytoplasm. This step is generally believed to occur via passive diffusion across the lipid bilayer, driven by the concentration gradient.
Gram-Positive Bacteria: Gram-positive bacteria lack an outer membrane, simplifying the initial stages of drug entry. This compound directly interacts with the thicker peptidoglycan layer and then diffuses across the cytoplasmic membrane to enter the cell.
Efflux: The Bacterial Counter-Attack
Bacteria have evolved sophisticated efflux pump systems to actively expel a wide range of toxic compounds, including antibiotics like this compound.[7][8][9] These pumps are transmembrane proteins that recognize and transport substrates out of the cell, thereby reducing the intracellular drug concentration and contributing significantly to antibiotic resistance.[7][10]
Several families of efflux pumps are implicated in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria.[6] The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example of a tripartite RND pump that spans both the inner and outer membranes and plays a crucial role in extruding fluoroquinolones.[11][12] Overexpression of these efflux pumps is a common mechanism of acquired resistance to this compound.[13]
The following diagram illustrates the general pathways of this compound uptake and efflux in a Gram-negative bacterium.
Quantitative Data: this compound Activity
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC values are crucial for assessing the susceptibility of different bacterial strains and for understanding the impact of resistance mechanisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates
| Bacterial Species | Origin of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | Diseased Pigs (Europe, 2005-2013) | ≤0.06 - 0.12 | 0.5 - 8 | [14] |
| Pasteurella multocida | Diseased Pigs (Europe, 1994-2013) | ≤0.015 - 0.03 | 0.03 - 0.25 | [14] |
| Actinobacillus pleuropneumoniae | Diseased Pigs (Europe, 1994-2013) | ≤0.015 - 0.03 | 0.03 - 1 | [14] |
| Staphylococcus pseudintermedius | Canine Isolates | 0.5 | - | [15] |
| Escherichia coli | Canine Isolates | 0.06 | - | [15] |
| Proteus mirabilis | Canine Isolates | 0.12 | - | [15] |
| Escherichia coli | Goats | 0.04 | - | [16] |
| Pasteurella multocida | Goats | 0.05 | - | [16] |
| Escherichia coli | Pigs (China) | - | 2 | [17][18] |
| Bordetella bronchiseptica | Feline Isolates | - | 0.5 | [19] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The impact of efflux pumps on this compound's efficacy can be demonstrated by a reduction in MIC in the presence of an efflux pump inhibitor (EPI).
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Fluoroquinolone MIC
| Bacterial Strain | Antibiotic | Efflux Pump Inhibitor (EPI) | Fold Decrease in MIC | Reference |
| Mycobacterium abscessus | Levofloxacin | CCCP | 2 to 32-fold | [1] |
| Mycobacterium abscessus | Levofloxacin | Verapamil | 2 to 32-fold | [1] |
| Escherichia coli (overexpressing efflux pumps) | Levofloxacin | NMP (100 µg/mL) | 8 to 16-fold | [20] |
| Escherichia coli | Norfloxacin, Levofloxacin, Gatifloxacin | Verapamil | 2 to 6-fold | [7] |
| Gram-negative rods | Ofloxacin | PAβN | Significant decrease | [21] |
Note: While these studies use other fluoroquinolones, the principles of efflux pump inhibition are applicable to this compound.
Experimental Protocols
Accurate measurement of intracellular drug accumulation is essential for studying uptake mechanisms. The following are detailed methodologies for key experiments.
Protocol for Intracellular Drug Accumulation Assay using Fluorescence
This protocol is adapted for high-throughput screening of efflux pump inhibitors and can be used to assess the accumulation of fluorescent substrates like ethidium bromide or the intrinsic fluorescence of fluoroquinolones.[22][23][24]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))
-
Fluorescent substrate (e.g., Ethidium Bromide or this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: a. Inoculate the bacterial strain into the appropriate growth medium and grow overnight at 37°C with shaking. b. The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the cell pellet twice with PBS. e. Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.
-
Assay Setup: a. To the wells of a 96-well plate, add 50 µL of the bacterial cell suspension. b. Add 50 µL of PBS containing the EPI at various concentrations (e.g., 2x the final desired concentration). Include wells with a known inhibitor as a positive control and PBS alone as a negative control. c. Incubate the plate at room temperature for 10 minutes.
-
Accumulation Measurement: a. Prepare a 2x working solution of the fluorescent substrate (e.g., 4 µg/mL Ethidium Bromide in PBS or a suitable concentration of this compound). b. Add 100 µL of the fluorescent substrate solution to all wells. c. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ethidium Bromide: Ex/Em ≈ 525/600 nm; this compound: consult literature for optimal wavelengths) every minute for 30-60 minutes.
-
Data Analysis: a. Plot the fluorescence intensity against time for each condition. b. Compare the steady-state fluorescence levels in the presence of the EPI to the negative control. A higher fluorescence level indicates inhibition of efflux and therefore, increased intracellular accumulation.
Protocol for Quantifying Intracellular this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying the absolute intracellular concentration of non-fluorescent drugs like this compound.[25][26]
Materials:
-
Bacterial culture
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)
-
Organic solvent for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Bacterial Culture and Drug Exposure: a. Grow bacteria to mid-log phase as described in the fluorescence assay protocol. b. Expose the bacterial culture to a defined concentration of this compound for a specific time period.
-
Separation of Intra- and Extracellular Drug: a. Rapidly separate the bacterial cells from the medium. This can be achieved by centrifugation through a layer of silicone oil to minimize leakage of the intracellular drug during washing steps. b. Alternatively, rapidly filter the culture through a membrane filter and wash with ice-cold PBS.
-
Cell Lysis and Extraction: a. Resuspend the bacterial pellet in a known volume of lysis buffer and incubate to ensure complete cell lysis. b. Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the drug. c. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted this compound.
-
LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. b. Determine the intracellular concentration by normalizing the amount of drug to the number of cells or total protein content in the sample.
Conclusion
The cellular uptake of this compound in bacteria is a dynamic process governed by the interplay of influx via porins and efflux mediated by dedicated pump systems. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the effective clinical use of this compound and the development of strategies to combat emerging resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex interactions between fluoroquinolones and their bacterial targets, ultimately contributing to the advancement of antimicrobial therapy.
References
- 1. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effect of bacterial efflux pumps on the antibacterial activity of the novel fluoroquinolone besifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. sat.gstsvs.ch [sat.gstsvs.ch]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo antimicrobial activity of this compound against Pasteurella multocida in a tissue cage model in calves [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Influence of N-Acetyl-L-Cysteine on the Pharmacokinetics and Antibacterial Activity of this compound in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ihma.com [ihma.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Pharmacokinetic-pharmacodynamic relationship of this compound for Escherichia coli and Pasturella multocida following repeated intramuscular administration in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Marbofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marbofloxacin. The developed method is accurate, precise, and specific for the determination of this compound in the presence of its degradation products. This document provides a comprehensive protocol for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies.
Introduction
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Ensuring the quality and stability of pharmaceutical formulations containing this compound is critical for its safety and efficacy. A validated, stability-indicating analytical method is essential for quality control and to determine the shelf-life of the drug product. This application note describes a simple, isocratic reversed-phase HPLC method for the determination of this compound. The method was validated to confirm that it is suitable for its intended purpose.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB C18, 150 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0 with ortho-phosphoric acid) in a ratio of 45:55 (v/v)[4][5] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[2][3] |
| Detection Wavelength | 298 nm[2][3] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2.5 to 17.5 µg/mL.[4][5][6]
Sample Solution Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
System Suitability: To ensure the chromatographic system is adequate for the analysis, five replicate injections of a standard solution (e.g., 100 µg/mL) are performed.[2] The acceptance criteria for system suitability are typically a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients, is evaluated.[2] This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis of the this compound peak in the presence of its degradation products should also be performed.
-
Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of this compound over the range of 2.5 to 17.5 µg/mL.[4][5][6] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of the method is assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six individual preparations of a sample solution at 100% of the test concentration are analyzed on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst to assess the ruggedness of the method. The RSD for the results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).[1] The effect of these changes on the chromatographic performance is assessed.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7] The this compound drug substance is subjected to various stress conditions as follows:
-
Acid Degradation: Treat the drug solution with 5N HCl at 60°C for 1 hour.[2]
-
Base Degradation: Treat the drug solution with 5N NaOH at 60°C for 3 hours.[2]
-
Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature for 1 hour.[2]
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for 160 hours.[2]
-
Photolytic Degradation: Expose the drug solution to UV light.
The stressed samples are then analyzed by the developed HPLC method.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| % RSD of Peak Area | ≤ 2.0% | 0.55%[4][5] |
| % RSD of Retention Time | ≤ 2.0% | < 1.0% |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | ≥ 2000 | > 3000 |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 2.5 - 17.5 | 0.99991[4][5] |
Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | < 2.0%[1][6] |
| 100% | 98.74[4][5] | < 2.0%[1][6] |
| 120% | 98.0 - 102.0 | < 2.0%[1][6] |
Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0%[6] |
| Intermediate (Inter-day) | < 2.0%[6] |
LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.25[4][5] |
| LOQ | 0.81[4][5] |
Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (±0.1 mL/min) | No significant change |
| Temperature (±2°C) | No significant change |
| Mobile Phase Composition (±2%) | No significant change |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: Key Parameters of HPLC Method Validation.
Conclusion
The developed HPLC method is simple, rapid, and cost-effective for the quantitative determination of this compound in pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is shown to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies, making it suitable for routine quality control and stability testing of this compound products.
References
Application Notes and Protocols for Marbofloxacin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of marbofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the VET01 guidelines, to ensure accuracy and reproducibility of results.
Introduction
This compound is a synthetic, broad-spectrum bactericidal agent that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By targeting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Determining the MIC of this compound against specific bacterial isolates is crucial for predicting clinical efficacy, monitoring the development of resistance, and in the research and development of new antimicrobial therapies.
The standardized methods for MIC testing are broth microdilution and agar dilution. This document provides detailed protocols for both methods.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It selectively inhibits two key enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately results in cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, as recommended by CLSI.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Materials:
-
This compound powder, analytical grade
-
Sterile cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate(s)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (consult manufacturer's instructions).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be used.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MICs of the QC strains must fall within the acceptable ranges.
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of this compound that prevents the growth of the bacteria.
Materials:
-
This compound powder, analytical grade
-
Mueller-Hinton agar (MHA)
-
Sterile petri dishes
-
Test bacterial isolate(s)
-
Quality control (QC) bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix well.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or a single colony at the inoculation site is disregarded.
-
The growth control plate should show confluent growth.
-
The MICs of the QC strains must be within the acceptable ranges.
-
Caption: Experimental workflow for MIC testing.
Data Presentation
Quality Control Ranges
It is imperative to include appropriate quality control (QC) strains in each MIC assay to ensure the validity of the results. The MIC values for the QC strains should fall within the established ranges.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | 0.008 - 0.03[1] |
| Staphylococcus aureus ATCC 29213 | This compound | 0.12 - 0.5[1] |
Interpretive Criteria (Breakpoints)
The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI. These breakpoints can be species-specific and may be updated based on new data. The following are the revised CLSI breakpoints for this compound against bacterial isolates from dogs.[2][3][4]
| Interpretive Category | MIC Breakpoint (µg/mL) | Dosage Regimen for Dogs |
| Susceptible (S) | ≤ 0.12 | 2.8 mg/kg[2][3][4] |
| Susceptible-Dose Dependent (SDD) | 0.25 | 5.5 mg/kg[2][3][4] |
| Resistant (R) | ≥ 0.5 | N/A[2][3][4] |
Note: The "Susceptible-Dose Dependent" (SDD) category implies that the susceptibility of an isolate is dependent on the dosage regimen used.[5] For isolates with an MIC of 0.25 µg/mL, a higher dose of 5.5 mg/kg is required for clinical efficacy.[2][3][4] The previous "Intermediate" category is no longer used for this compound in dogs.[3]
Conclusion
Standardized MIC testing of this compound is a critical tool in veterinary medicine and drug development. Adherence to established protocols, such as those from CLSI, and the correct application of quality control measures and interpretive breakpoints are essential for generating reliable and actionable data. This information aids in the effective use of this compound, helping to optimize therapeutic outcomes and mitigate the emergence of antimicrobial resistance.
References
- 1. ihma.com [ihma.com]
- 2. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
Application Notes and Protocols for Marbofloxacin Administration in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbofloxacin, a third-generation fluoroquinolone antibiotic, is primarily utilized in veterinary medicine for its potent bactericidal activity.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.[2][3] While its primary application is in combating bacterial infections, emerging research has highlighted its potential off-target effects on mammalian cells. These effects, which include cytotoxicity at high concentrations and modulation of key signaling pathways, necessitate a thorough understanding for researchers utilizing this compound in cell culture studies, either as a therapeutic agent or as a control compound.[4][5]
These application notes provide a comprehensive guide to the administration of this compound in in vitro cell culture systems. They include a summary of its known effects on mammalian cells, detailed protocols for evaluating its cytotoxicity and impact on signaling pathways, and quantitative data to aid in experimental design.
Mechanism of Action and Effects on Mammalian Cells
This compound's primary targets are bacterial enzymes, but at higher concentrations, it can exert effects on mammalian cells. It has been observed to induce apoptosis in canine chondrocytes in a concentration- and time-dependent manner.[5] Furthermore, studies have indicated its potential to modulate inflammatory responses by influencing cytokine production and key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Tumor Necrosis Factor (TNF)/TNF Receptor 1 (TNFR1) pathway.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in mammalian cell culture studies.
Table 1: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Exposure Time (hours) | EC50/IC50 | Reference |
| Balb/c 3T3 (fibroblasts) | MTT | 72 | < 10 µg/mL | [1] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effects of this compound on Apoptosis and Signaling in Canine Chondrocytes
| Concentration (µg/mL) | Exposure Time (hours) | Effect | Reference |
| 20, 50, 100 | 2, 8, 24 | Increased apoptosis rate (concentration- and time-dependent) | [5] |
| 20, 50, 100 | Not specified | Increased mRNA and protein levels of TNFα and TNFR1 | [5] |
Table 3: Immunomodulatory Effects of this compound
| Cell Type | Treatment | Effect | Reference |
| Murine Peritoneal Macrophages | In vivo treatment followed by in vitro stimulation | Enhanced synthesis and release of Interleukin-1 (IL-1) | [7] |
| Canine Cartilage Explants | Not specified | Upregulation of PTGS2 and NFKB1 | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on adherent mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the this compound concentration and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the detection and quantification of this compound-induced apoptosis and necrosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol provides a general framework for assessing the impact of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The provided application notes and protocols offer a foundational guide for researchers investigating the effects of this compound in mammalian cell culture. It is crucial to recognize that the cellular responses to this compound can be cell-type specific and concentration-dependent. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system. Careful consideration of these factors will ensure the generation of accurate and reproducible data in studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application Notes and Protocols: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Marbofloxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It exhibits a broad spectrum of bactericidal activity against Gram-negative and some Gram-positive bacteria by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair.[3][4] This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound to optimize dosage regimens, ensure therapeutic efficacy, and minimize the development of antimicrobial resistance.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound's primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA. By binding to the DNA gyrase-DNA complex, this compound stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death. Mammalian cells have a different topoisomerase enzyme structure, which accounts for the selective toxicity of fluoroquinolones towards bacteria.[4]
Caption: this compound's mechanism of action.
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
For concentration-dependent antibiotics like this compound, the following PK/PD indices are crucial for predicting clinical efficacy:
-
AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration. This is often the best predictor of efficacy for fluoroquinolones.[5][6]
-
Cmax/MIC: The ratio of the peak plasma concentration to the MIC. A Cmax/MIC ratio greater than 10 is often cited as a target for successful therapeutic outcomes against Gram-negative bacteria.[1]
-
%T > MIC: The percentage of time that the drug concentration remains above the MIC during a dosing interval.
An AUC24/MIC ratio exceeding 125 hours is often considered effective for treating infections caused by Gram-negative organisms and reducing the risk of resistance.[5]
Experimental Protocols
Animal Models and Study Design
-
Species Selection: In vivo PK/PD studies for this compound have been conducted in various species, including pigs,[1][7] sheep,[8] dogs,[9] cats,[10] rabbits,[11] macaws,[12] and broiler chickens.[13] The choice of species should be relevant to the intended clinical application.
-
Infection Models:
-
Tissue-Cage Model: This model, used in piglets and sheep, allows for the evaluation of PK and PD profiles in interstitial fluids, mimicking an infection site in the presence of an active immune response.[5][6][8]
-
Neutropenic Murine Lung Infection Model: This model is used to characterize the in vivo activity of this compound in a severe infection scenario, particularly for respiratory pathogens like Pasteurella multocida.[14][15]
-
-
Dosing and Administration: this compound can be administered intravenously (IV), intramuscularly (IM), or orally (PO).[7][8] Doses typically range from 2 mg/kg to 10 mg/kg depending on the species and the infection being modeled.[1][8][9] A crossover study design is often employed for IV and IM administration.[8]
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[2][7]
Caption: General experimental workflow.
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) after drug administration.[1][12] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Tissue Cage Fluid: In the tissue-cage model, fluid from the cages is collected at specified intervals.[5]
-
Sample Preparation: For analysis, plasma or tissue fluid samples may undergo protein precipitation or ultrafiltration to remove proteins and other interfering substances.[16][17]
Analytical Method: this compound Quantification
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive method for quantifying this compound concentrations in biological matrices.[7][16][17]
-
Sample Preparation for HPLC-MS/MS: A common method involves an ultrafiltration step using centrifugal filter devices.[17]
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of an acetonitrile and water gradient with formic acid.[12]
-
Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17]
Pharmacodynamic (PD) Studies
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC and MBC of this compound against the target pathogen are determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Time-Kill Curve Analysis: In vitro and ex vivo time-kill curve studies are performed to evaluate the bactericidal activity of this compound over time at different concentrations.[7]
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound in various animal species.
Table 1: Pharmacokinetic Parameters of this compound in Pigs
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0–24 (h·µg/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 2.5 | 2.60 ± 0.10 | 0.25 ± 0.00 | 24.80 ± 0.90 | - | - | [7] |
| Intramuscular (IM) | 2.5 | 2.59 ± 0.12 | 0.44 ± 0.10 | 25.80 ± 1.40 | - | ~100 | [7] |
| Oral (PO) | 2.5 | 2.34 ± 0.12 | 1.58 ± 0.40 | 23.40 ± 5.00 | - | ~94 | [7] |
| Oral (PO) | 2.0 | 0.55 | - | 8.15 | 30.67 | ~100 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Sheep
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 2.0 | - | - | - | 3.96 | - | [8] |
| Intramuscular (IM) | 2.0 | - | 0.57 | - | 3.65 | 106 | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Other Species
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Blue & Gold Macaw | Oral (PO) | 2.5 | 1.08 ± 0.316 | 7.94 ± 2.08 | - | 90.0 ± 31 | [12] |
| Rabbit | Oral (PO) | 5.0 | 1.73 ± 0.35 | 10.50 ± 2.00 | 8.0 | - | [11] |
| Broiler Chicken | Oral (PO) | 5.0 | - | 14.70 ± 2.94 | 4.89 ± 0.65 | - | [13] |
| Calf | Intravenous (IV) | 2.0 | - | 9.99 | 4.23 | - | [18] |
| Calf | Intramuscular (IM) | 2.0 | - | 10.11 | 4.33 | - | [18] |
Data Presentation: Pharmacodynamic Parameters of this compound
Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Various Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Host Species | Reference |
| Pasteurella multocida | - | 0.06 | Pig | [6] |
| Pasteurella multocida | - | 0.12 | Cattle | [19] |
| Mannheimia haemolytica | - | 0.25 | Cattle | [19] |
| Escherichia coli | - | 2.0 | Pig | [2] |
| Staphylococcus pseudintermedius | - | 0.5 | Dog | [9] |
| Actinobacillus pleuropneumoniae | - | - | Pig | [7] |
PK/PD Modeling and Simulation
-
Software: Pharmacokinetic parameters are typically analyzed using non-compartmental analysis with software such as WinNonlin.[7]
-
Modeling Approach: An inhibitory sigmoid Emax model is often used to describe the relationship between the PK/PD index (e.g., AUC24/MIC) and the antibacterial effect (e.g., log10 reduction in CFU/mL).[1][5][20]
-
Monte Carlo Simulation: This technique can be used to predict the probability of target attainment (PTA) for a range of MIC values at different dosages, helping to establish clinical breakpoints and optimize dosing regimens.[1][9]
References
- 1. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 2. Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound (Zeniquin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. Integrated pharmacokinetic–Pharmacodynamic (PK/PD) model to evaluate the in vivo antimicrobial activity of this compound against Pasteurella multocida in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Pharmacokinetic and Pharmacodynamic Evaluation of this compound in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PK-PD integration and modeling of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Pharmacokinetics/pharmacodynamics of this compound in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics/pharmacodynamics of this compound in a Pasteurella multocida serious murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Determination of this compound in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacokinetic/pharmacodynamic integration of this compound in calf serum, exudate and transudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Integrated pharmacokinetic-Pharmacodynamic (PK/PD) model to evaluate the in vivo antimicrobial activity of this compound against Pasteurella multocida in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Marbofloxacin Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of marbofloxacin stock solutions, a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] The information is intended to ensure the stability, and efficacy of this compound in research and development settings.
Properties of this compound
This compound is a synthetic, broad-spectrum bactericidal agent.[3] Its empirical formula is C17H19FN4O4, with a molecular weight of 362.36 g/mol .[2][3] The solid form is a crystalline substance that is stable for at least four years when stored at -20°C.[4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | ≥6.2 mg/mL[5], ~25 mg/mL[4] | Ambient | Fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6] |
| Dimethylformamide (DMF) | ~30 mg/mL | Ambient | Purge with an inert gas.[4] |
| Ethanol | ~1 mg/mL | Ambient | Purge with an inert gas.[4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Ambient | Aqueous solutions are not recommended for storage for more than one day.[4] |
| Water | Soluble[2][7] | Ambient | Solubility decreases in alkaline conditions.[2] |
| Tetrahydrofuran | High | 283.15 to 328.15 K | Solubility is higher than in other common organic solvents.[8][9] |
| Acetone | High | 283.15 to 328.15 K | Good solubility.[8][9] |
| Methanol | Moderate | 283.15 to 328.15 K | Very soluble.[7] |
| Acetonitrile | Moderate | 283.15 to 328.15 K | Solubility increases with temperature.[8][9] |
Preparation of this compound Stock Solutions
The following protocols provide step-by-step instructions for preparing this compound stock solutions. It is crucial to use high-purity solvents and sterile techniques to avoid contamination.
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication in an ultrasonic bath can aid in dissolution if needed.[5]
-
Sterilization (Optional): If required for the application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and store at -20°C or -80°C.
Storage and Stability of this compound Stock Solutions
Proper storage is critical to maintain the potency of this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a tightly closed container, protected from light and moisture.[4][11] |
| Stock Solution in DMSO | -20°C | Several months[5], 1 month[6] | Avoid repeated freeze-thaw cycles.[10] |
| Stock Solution in DMSO | -80°C | 1 year[6], 2 years[10] | Aliquoting is highly recommended. |
| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for more than one day[4] | Prepare fresh before use. |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][12] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[12] By stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and bacterial cell death.[1]
Caption: Mechanism of action of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a typical application of a this compound stock solution to determine the minimum inhibitory concentration (MIC) against a bacterial strain using the broth microdilution method.
Protocol 2: Broth Microdilution MIC Assay
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in CAMHB. For example, dilute a 1 mg/mL stock to 12.8 µg/mL.
-
Serial Dilution:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the 12.8 µg/mL this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).
-
-
Bacterial Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Safety Precautions
This compound should be handled with care. It is intended for research or veterinary use only and not for use in humans.[11] Avoid contact with eyes and skin, and wash hands thoroughly after handling.[11] Prolonged sun exposure after handling may cause skin sensitivities.[11] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Veterinary drug this compound: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (Zeniquin®) | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 12. egnlab.com [egnlab.com]
Application Notes and Protocols: Marbofloxacin in Veterinary Clinical Trials for Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic, in veterinary clinical trials for the treatment of respiratory infections in various animal species. The following sections detail quantitative data from several studies, experimental protocols, and the mechanism of action of this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound effectively prevents bacterial cell division and leads to bacterial cell death.[1][2][3] This targeted action makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][4]
A key aspect of this compound's efficacy is its concentration-dependent killing profile.[5][6] This means that higher drug concentrations relative to the minimum inhibitory concentration (MIC) for a particular pathogen result in a more rapid and extensive bactericidal effect. Furthermore, this compound accumulates within leukocytes and macrophages, which act as a transport system, delivering the antibiotic directly to the site of infection.[7] This "Trojan Horse" mechanism can lead to supratherapeutic concentrations at the infection site, which is particularly beneficial for treating deep-seated infections.[7]
Quantitative Data from Clinical Trials
The efficacy of this compound in treating respiratory infections has been evaluated in various animal species. The following tables summarize key quantitative data from these clinical trials.
Table 1: Efficacy of this compound in Bovine Respiratory Disease (BRD)
| Species | Dosage Regimen | Comparator | Cure Rate (this compound) | Cure Rate (Comparator) | Study Notes |
| Calves | 2 mg/kg/24h for 4 days (IV then SC) | Tilmicosin (10 mg/kg single SC injection) | 84% (at day 4) | 82% (at day 4) | This compound showed a significantly lower overall clinical score after 1 day and better local tolerance at the injection site.[8] |
| Calves | 2 mg/kg/24h SC for 5 days | Enrofloxacin (5 mg/kg/24h SC for 5 days) | 90% (at day 7) | 83% (at day 7) | A significant difference in favor of this compound was found for unsuccessful therapy outcomes and relapses.[9] |
| Cattle | 10 mg/kg single IM injection | Florfenicol | 85% (at day 7) | 89% (at day 7) | A single injection of this compound was found to be non-inferior to florfenicol.[10] |
| Steers | Two doses (specific dosage not detailed) | Single dose this compound; single dose ceftiofur | Eliminated clinical symptoms of pneumonia | Mild pneumonia still present in other groups on Day 7 | Two doses of this compound allowed for a quicker return to productivity.[11] |
Table 2: Efficacy of this compound in Feline Upper Respiratory Infections
| Species | Dosage Regimen | Comparator | Response Rate (Cures + Improvements) on Day 5 (this compound) | Response Rate (Cures + Improvements) on Day 5 (Comparator) | Key Bacteria Isolated |
| Cats | 2 mg/kg once daily for 5 days | Amoxicillin-clavulanic acid (12.5 mg/kg twice daily for 5 days) | 87.8% | 77.8% | Pasteurella species, Streptococcaceae, Enterobacteriaceae, and Staphylococcaceae.[12] |
Table 3: Efficacy of this compound in Porcine Respiratory Infections
| Species | Dosage Regimen | Comparator | Cure Rate on Day 7 (this compound) | Cure Rate on Day 7 (Comparator) | Pathogen |
| Pigs | 8 mg/kg single IM dose | Enrofloxacin (7.5 mg/kg, 1 or 2 doses) | 81.8% | 81.4% | Actinobacillus pleuropneumoniae.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial results. The following sections describe common experimental protocols used in studies evaluating this compound for respiratory infections.
Bovine Respiratory Disease (BRD) Clinical Trial Protocol
This protocol outlines a typical multicenter, controlled, randomized, and blinded field trial for evaluating the efficacy of this compound in calves with BRD.
1. Animal Selection:
-
Inclusion Criteria: Ruminating calves exhibiting clinical signs of respiratory disease, including pyrexia (rectal temperature ≥ 40.0°C) and at least one other respiratory sign (e.g., cough, nasal discharge, increased respiratory rate).[8]
-
Exclusion Criteria: Animals that have received prior antibiotic treatment for the current condition.
2. Randomization and Blinding:
-
Animals are randomly allocated to treatment groups (e.g., this compound or a comparator drug).
-
The study is blinded, meaning the investigators assessing the clinical outcomes are unaware of the treatment allocation for each animal.
3. Treatment Administration:
-
This compound Group: Administered this compound at a specified dose and route (e.g., 2 mg/kg/24h for 4 days, with the first dose intravenously and subsequent doses subcutaneously).[8]
-
Comparator Group: Administered the comparator drug according to its recommended dosage regimen (e.g., a single subcutaneous injection of tilmicosin at 10 mg/kg).[8]
4. Clinical Assessment:
-
Clinical examinations are performed at predefined time points (e.g., Day 0, Day 1, Day 4, and up to Day 28).[8]
-
Parameters assessed include rectal temperature, general condition, appetite, nasal discharge, and respiratory character (rate, dyspnea, cough).[9] A clinical score is often assigned to quantify the severity of the disease.
5. Bacteriological Examination:
-
Samples (e.g., deep nasopharyngeal swabs) are collected for bacteriological culture and sensitivity testing before the initiation of treatment (Day 0) and in cases of treatment failure or relapse.[8]
6. Outcome Measures:
-
Primary Outcome: Cure rate, defined as the resolution of clinical signs by a specific time point (e.g., Day 4 or Day 7).[8][9]
-
Secondary Outcomes: Relapse rate, changes in clinical scores, average daily weight gain, and local tolerance at the injection site.[8]
Feline Upper Respiratory Infection Clinical Trial Protocol
This protocol describes a randomized comparative field trial to assess this compound's efficacy in treating feline acute upper respiratory infections.
1. Animal Selection:
-
Inclusion Criteria: Cats presenting with clinical signs of acute upper respiratory infection.[12]
2. Pre-treatment Evaluation:
-
A thorough clinical examination is performed on Day 0.
-
Bacteriological samples (e.g., oropharyngeal swabs) are collected for culture and sensitivity testing.[12]
3. Randomization and Treatment:
-
Cats are randomly assigned to receive either this compound or a comparator antibiotic.
-
This compound Group: Receives this compound orally at a dose of 2 mg/kg once daily for five days.[12]
-
Comparator Group: Receives an antibiotic such as amoxicillin-clavulanic acid at a dose of 12.5 mg/kg twice daily for five days.[12]
4. Post-treatment Monitoring:
-
Clinical examinations are repeated on Day 2, Day 5, and Day 14 to assess the response to treatment.[12]
5. Outcome Assessment:
-
The primary outcome is the response rate, categorized as "cured," "improved," or "no change," at the end of the treatment period (Day 5).[12]
-
The occurrence of any side effects (e.g., diarrhea, vomiting) is also recorded.[12]
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
Understanding the relationship between the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the bacteria) properties of this compound is crucial for optimizing dosing regimens.
-
Key PK/PD Parameters: For fluoroquinolones like this compound, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of efficacy.[5][14]
-
Target Values: An AUC24h/MIC ratio of greater than 125 hours is often associated with a positive clinical outcome for Pasteurellaceae infections in cattle.[14]
-
Mutant Prevention Concentration (MPC): This is the concentration of an antibiotic that prevents the growth of the most resistant, single-step bacterial mutants. Maintaining drug concentrations above the MPC is thought to minimize the selection of resistant bacteria.[5]
The integration of PK/PD data allows for the simulation of different dosing regimens to predict their efficacy and potential for resistance development, supporting the rationale for single high-dose therapies.[5][14]
References
- 1. medicapharma.com [medicapharma.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (Zeniquin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Veterinary drug this compound: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Pharmacokinetic and pharmacodynamic testing of this compound administered as a single injection for the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 8. A field comparison of the efficacy and tolerance of this compound in the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative field evaluation of this compound tablets in the treatment of feline upper respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised controlled field study to evaluate the efficacy and clinical safety of a single 8 mg/kg injectable dose of this compound compared with one or two doses of 7.5 mg/kg injectable enrofloxacin for the treatment of Actinobacillus pleuropneumoniae infections in growing-fattening pigs in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Marbofloxacin Susceptibility Testing of Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for determining the susceptibility of Pseudomonas aeruginosa to Marbofloxacin, a synthetic fluoroquinolone antimicrobial agent. The information is intended to guide researchers in microbiology, veterinary medicine, and drug development in the accurate assessment of this compound's efficacy against this opportunistic pathogen.
Introduction
Pseudomonas aeruginosa is a significant Gram-negative bacterium known for its intrinsic and acquired resistance to multiple antimicrobial agents, posing therapeutic challenges in both human and veterinary medicine.[1][2] this compound, a fluoroquinolone, is utilized in veterinary medicine to treat infections caused by susceptible bacteria, including P. aeruginosa.[3][4] Accurate susceptibility testing is crucial for guiding appropriate therapeutic use and monitoring the emergence of resistance. This document outlines standardized methods for determining the susceptibility of P. aeruginosa to this compound, primarily focusing on broth microdilution and disk diffusion methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa
Resistance of P. aeruginosa to fluoroquinolones like this compound is a multifactorial phenomenon. The primary mechanisms include:
-
Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms.[3][5] These mutations alter the drug-binding sites, reducing the efficacy of fluoroquinolones.
-
Efflux Pump Overexpression: P. aeruginosa possesses multiple efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, which can actively transport fluoroquinolones out of the bacterial cell.[5][6] Overexpression of these pumps leads to decreased intracellular drug concentrations.
-
Reduced Outer Membrane Permeability: Alterations in the outer membrane porins can limit the influx of fluoroquinolones into the bacterial cell, contributing to resistance.[6]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data and susceptibility profiles of P. aeruginosa isolates from various studies. These data provide an overview of this compound's activity and highlight the importance of ongoing surveillance.
Table 1: this compound MIC Distribution for P. aeruginosa Isolates from Canine Otitis [7]
| MIC (µg/mL) | Number of Isolates (%) |
| ≤ 0.125 | 0 (0.0%) |
| 0.25 | 1 (1.1%) |
| 0.5 | 3 (3.3%) |
| 1 | 69 (76.7%) |
| 2 | 9 (10.0%) |
| 4 | 3 (3.3%) |
| > 4 | 5 (5.6%) |
| Total | 90 |
Table 2: Comparative Susceptibility of P. aeruginosa from Canine Isolates to Fluoroquinolones (Based on Microdilution) [7]
| Antimicrobial Agent | Susceptible (%) | Intermediate (%) | Resistant (%) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 81.1 | 10.0 | 8.9 | 1 | 2 |
| Enrofloxacin | 8.9 | 75.6 | 15.6 | 1 | 4 |
| Ciprofloxacin | 94.4 | 3.3 | 2.2 | 0.25 | 0.5 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
CLSI Breakpoints for this compound against P. aeruginosa
The CLSI provides interpretive criteria (breakpoints) to categorize bacterial isolates as susceptible, intermediate, or resistant. It is important to note that these breakpoints have been revised to better reflect pharmacokinetic and pharmacodynamic (PK/PD) data, particularly for canine isolates.
Table 3: CLSI Interpretive Breakpoints for this compound against P. aeruginosa from Canine Isolates
| CLSI Guideline Version | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) | Susceptible-Dose Dependent (SDD) (µg/mL) |
| Prior [8][9] | ≤ 1 | 2 | ≥ 4 | Not Applicable |
| Revised (VET01S-Ed7) [8][10][11] | ≤ 0.12 (at 2.8 mg/kg dose) | Not Applicable | ≥ 0.5 | 0.25 (at 5.5 mg/kg dose) |
The introduction of the Susceptible-Dose Dependent (SDD) category indicates that susceptibility is dependent on the dosage regimen used.[10] For isolates with an MIC in the SDD range, a higher dose of this compound is required to achieve a clinical response.
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Pseudomonas aeruginosa isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control Strain)
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions. Further dilute in CAMHB to create a working solution.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the this compound working solution across the wells to achieve the desired concentration range.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Quality Control: Test the P. aeruginosa ATCC 27853 strain in parallel.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Pseudomonas aeruginosa isolate(s)
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (5 µg)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control Strain)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application:
-
Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results based on the CLSI zone diameter breakpoints.
-
Table 4: CLSI Zone Diameter Breakpoints for this compound (5 µg disk) against P. aeruginosa [12]
| Susceptible (S) (mm) | Intermediate (I) (mm) | Resistant (R) (mm) |
| ≥ 19 | 15 - 18 | ≤ 14 |
Note: The agreement between disk diffusion and MIC testing for fluoroquinolones against P. aeruginosa can be variable.[7][12] MIC testing is considered the gold standard.
Mandatory Visualizations
Caption: Workflow for this compound susceptibility testing of P. aeruginosa.
References
- 1. Molecular mechanisms of resistance in Pseudomonas aeruginosa to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bib.irb.hr:8443 [bib.irb.hr:8443]
- 3. Antimicrobial resistance and novel mutations detected in the gyrA and parC genes of Pseudomonas aeruginosa strains isolated from companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 11. wormsandgermsblog.com [wormsandgermsblog.com]
- 12. jaaha [jaaha.kglmeridian.com]
Application Note: Quantitative Analysis of Marbofloxacin in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Due to its widespread use in treating infections in livestock and companion animals, regulatory bodies have established Maximum Residue Limits (MRLs) for its presence in food products of animal origin to ensure consumer safety.[1] Consequently, the development of sensitive, selective, and reliable analytical methods for the quantification of this compound in various biological matrices such as plasma, synovial fluid, and animal tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety surveillance.[1][2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity, specificity, and precision for the quantification of this compound, even in complex biological samples.[3] This application note details a robust LC-MS/MS method for the determination of this compound.
Method Summary
The described method involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection and quantification by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity by monitoring specific precursor-to-product ion transitions for this compound. The method has been validated to demonstrate its suitability for routine analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for this compound analysis as reported in various studies.
Table 1: Linearity and Sensitivity Data
| Matrix | Linearity Range | Regression Coefficient (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Sheep Plasma | 0.001 - 10 µg/mL | >0.9994 | 0.333 ng/mL | 1.000 ng/mL | |
| Bovine Plasma & Synovial Fluid | 5 - 2500 ng/mL | Not Specified | 1 ng/mL | 5 ng/mL | [2] |
| Food of Animal Origin | Not Specified | Not Specified | 0.001 µg/kg | 0.003 µg/kg | |
| Cow Milk | Not Specified | 0.990 | 0.375 µg/kg | 0.75 µg/kg |
Table 2: Precision and Recovery Data
| Matrix | Concentration Levels (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Mean Recovery (%) | Reference |
| Sheep Plasma | 0.1, 1.0, 10 | 5.196 - 10.686 | 2.343 - 13.768 | 74.91 - 78.90 |
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction for Plasma)
This protocol is a representative example for plasma samples. Adjustments may be necessary for other matrices like tissue, which may require an initial homogenization step.[4]
-
Step 1: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Step 2: Add an appropriate volume of internal standard solution (e.g., ofloxacin or ciprofloxacin).[2]
-
Step 3: Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of acetonitrile and ethyl acetate).
-
Step 4: Vortex the mixture for 2-3 minutes to ensure thorough mixing.
-
Step 5: Centrifuge the sample at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 6: Carefully transfer the upper organic layer to a new clean tube.
-
Step 7: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Step 8: Reconstitute the dried residue in 1 mL of the mobile phase.
-
Step 9: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
2. LC-MS/MS System and Operating Conditions
The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography System: An HPLC or UPLC system capable of gradient elution.[6][7]
-
Column: Reversed-phase C18 column (e.g., 100 mm x 3.0 mm, 3 µm particle size).[6]
-
Mobile Phase:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Gradient Elution: A typical gradient might start with a high percentage of aqueous phase (e.g., 90% A), ramping to a high percentage of organic phase (e.g., 90-100% B) to elute the analyte, followed by a re-equilibration step.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pharmacokinetic and Pharmacodynamic Evaluation of this compound in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
Marbofloxacin's Efficacy in Combating Bacterial Biofilms In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This heightened resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other defense mechanisms. Marbofloxacin, a third-generation fluoroquinolone antibiotic, has demonstrated broad-spectrum bactericidal activity. This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound against bacterial biofilms, with a focus on common pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The provided methodologies are essential for researchers investigating new anti-biofilm strategies and for professionals in drug development assessing the potential of this compound in biofilm-related infections.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against planktonic and biofilm forms of key bacterial species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | 0.25 | |
| Staphylococcus pseudintermedius | Clinical Isolate | 0.0625 | |
| Escherichia coli | Clinical Isolate | 0.04 | [1] |
| Pseudomonas aeruginosa | Canine Otitis Isolate | MIC₅₀: 1, MIC₉₀: 8 | [2][3] |
| Pasteurella multocida | Clinical Isolate | 0.05 | [1] |
Table 2: In Vitro Efficacy of this compound against Bacterial Biofilms
| Bacterial Species | Strain | Treatment Concentration (µg/mL) | Exposure Time (hours) | Log₁₀ CFU Reduction | Reference |
| Staphylococcus aureus | Clinical Isolate | 5 | 15 | 5.4 | |
| Staphylococcus pseudintermedius | Clinical Isolate | 5 | 15 | 2.9 |
Note: Specific MBEC values for this compound are not widely reported in the reviewed literature. The data above reflects the reduction in viable biofilm bacteria at a fixed concentration.
Mechanism of Action and Signaling Pathway Interference
This compound, like other fluoroquinolones, primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to rapid bactericidal effects.[4] In the context of biofilms, the efficacy of fluoroquinolones can be influenced by their ability to penetrate the EPS matrix and act on the less metabolically active bacteria within.
Some fluoroquinolones, such as ciprofloxacin, have been shown to interfere with bacterial communication systems known as quorum sensing (QS).[5][6] Quorum sensing plays a crucial role in the regulation of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. While direct evidence for this compound's impact on specific QS pathways is still emerging, it is hypothesized that at sub-inhibitory concentrations, it may modulate the expression of QS-regulated genes, thereby affecting biofilm architecture and virulence. The diagram below illustrates a generalized model of how a fluoroquinolone might interfere with the Pseudomonas aeruginosa Las and Rhl quorum-sensing systems.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from the Calgary Biofilm Device method and is designed to determine the concentration of this compound required to eradicate a pre-formed bacterial biofilm.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
96-well microtiter plates
-
Calgary Biofilm Device (CBD) or similar peg-lid device
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Plate shaker
-
Incubator
-
Sonicator bath
-
Plate reader (optional, for quantitative analysis)
-
Agar plates for colony forming unit (CFU) enumeration
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Biofilm Formation:
-
Pipette 150 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.
-
Place the peg lid of the Calgary Biofilm Device onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension.
-
Incubate the plate on a rocking or orbital shaker at a low speed (e.g., 125 rpm) at 37°C for 24-48 hours to allow for biofilm formation on the pegs.
-
-
Preparation of this compound Challenge Plate:
-
Prepare serial twofold dilutions of this compound in fresh growth medium in a new 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Exposure to this compound:
-
After incubation, carefully remove the peg lid from the biofilm formation plate.
-
Gently rinse the peg lid by immersing it in a 96-well plate containing sterile PBS to remove planktonic (free-floating) bacteria.
-
Transfer the rinsed peg lid to the prepared this compound challenge plate.
-
Incubate the challenge plate at 37°C for a specified time (e.g., 24 hours).
-
-
Biofilm Eradication Assessment:
-
Following incubation in the challenge plate, remove the peg lid and rinse it again in sterile PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile growth medium per well. This is the recovery plate.
-
Dislodge the biofilm from the pegs by sonicating the recovery plate for 5-10 minutes.
-
Incubate the recovery plate at 37°C for 24 hours.
-
The MBEC is determined as the lowest concentration of this compound that prevents regrowth of bacteria from the treated biofilm, observed as a lack of turbidity in the wells of the recovery plate.
-
Protocol 2: Quantification of Biofilm Viability (CFU Enumeration)
This protocol allows for the quantitative assessment of the reduction in viable bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Biofilms grown on peg lids (from Protocol 1, step 4)
-
96-well plate with sterile PBS
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Agar plates for the specific bacterial species
-
Sterile dilution tubes
Procedure:
-
Biofilm Treatment: Expose the biofilms on the peg lids to various concentrations of this compound as described in Protocol 1, steps 3 and 4. Include an untreated control.
-
Biofilm Disruption:
-
After the treatment period, rinse the peg lid in sterile PBS.
-
Break off individual pegs and place them into microcentrifuge tubes containing 1 mL of sterile PBS.
-
Disrupt the biofilm by a combination of vortexing (1 minute) and sonication (5-10 minutes).
-
-
Serial Dilution and Plating:
-
Perform serial tenfold dilutions of the resulting bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
CFU Calculation:
-
Count the colonies on the plates and calculate the number of CFU per peg.
-
Compare the CFU counts from the this compound-treated pegs to the untreated control pegs to determine the log₁₀ reduction in viable bacteria.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro evaluation of this compound's efficacy against bacterial biofilms. While this compound demonstrates significant activity against planktonic bacteria and can reduce viable cells within a biofilm, the high concentrations often required to eradicate mature biofilms underscore the challenge of biofilm-associated infections. Further research is warranted to determine the specific MBEC values for a broader range of clinically relevant bacteria and to elucidate the precise mechanisms by which this compound may interfere with biofilm-related signaling pathways such as quorum sensing. These investigations will be instrumental in optimizing the therapeutic use of this compound and developing novel strategies to combat biofilm-mediated antimicrobial resistance.
References
- 1. Pharmacokinetic-pharmacodynamic relationship of this compound for Escherichia coli and Pasturella multocida following repeated intramuscular administration in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial testing of selected fluoroquinolones against Pseudomonas aeruginosa isolated from canine otitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Antibacterial activity of this compound. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibiotics on quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Marbofloxacin Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical efficacy studies of marbofloxacin, a third-generation fluoroquinolone antibiotic developed for veterinary use.[1][2] The protocols outlined below are based on established animal models and aim to ensure the generation of robust and reproducible data for regulatory submissions and clinical dose optimization.
Introduction to this compound
This compound is a synthetic, broad-spectrum bactericidal antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[3][4] This mechanism of action leads to bacterial cell death.[3][5] It is effective against a wide range of Gram-negative and some Gram-positive bacteria, including pathogens commonly associated with respiratory, urinary tract, and soft tissue infections in animals.[2][4][6] this compound's pharmacokinetic profile is characterized by good absorption, wide tissue distribution, and a concentration-dependent killing effect.[4][7]
General Principles of Efficacy Study Design
A well-designed efficacy study is crucial for determining the effective dose, treatment duration, and overall clinical utility of this compound. Key considerations include the selection of an appropriate animal model, the use of a relevant infectious challenge, and the definition of clear and measurable endpoints.
Animal Model Selection
The choice of animal model should be guided by the target animal species for which the drug is being developed. The model should mimic the natural course of the disease as closely as possible. Common models include:
-
Murine Models: Mice are often used in early-stage research due to their cost-effectiveness, ease of handling, and the availability of well-characterized disease models, such as lung infection models for Pasteurella multocida.[1][8]
-
Porcine Models: Pigs are a key target species for this compound, particularly for respiratory diseases caused by pathogens like Actinobacillus pleuropneumoniae and enteric infections caused by Escherichia coli.[9][10]
-
Bovine Models: Cattle, especially calves, are used to model bovine respiratory disease (BRD), a significant cause of morbidity and mortality in this species.[6][11][12]
-
Companion Animal Models: While specific induced disease models are less common, clinical studies in dogs and cats with naturally occurring infections of the skin, soft tissues, and urinary tract are essential for evaluating efficacy.[5][7]
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
Understanding the relationship between drug exposure (pharmacokinetics) and antimicrobial effect (pharmacodynamics) is fundamental to designing effective dosing regimens. The primary PK/PD index for fluoroquinolones like this compound is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1] Efficacy studies should aim to establish the target fAUC/MIC values associated with different levels of bacterial killing (e.g., bacteriostatic, bactericidal, and bacterial eradication).[1][12]
Experimental Protocols
The following are detailed protocols for key experiments in this compound efficacy studies.
Protocol 1: Murine Model of Pasteurella multocida Lung Infection
This protocol is adapted from studies evaluating the efficacy of this compound in a neutropenic mouse model of pneumonia.[1][8]
Objective: To determine the in vivo efficacy of this compound against P. multocida in a murine lung infection model and to establish the PK/PD parameters correlating with efficacy.
Materials:
-
Specific-pathogen-free mice (e.g., ICR strain, female, 6 weeks old)[8]
-
Pasteurella multocida strain with a known MIC for this compound
-
Cyclophosphamide for inducing neutropenia
-
This compound for injection
-
Anesthetic agent
-
Bacterial culture media and reagents
-
Equipment for intratracheal inoculation and tissue homogenization
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to render the mice neutropenic. This is typically done over several days leading up to the bacterial challenge.
-
Bacterial Challenge: Anesthetize the mice and inoculate them intratracheally with a suspension of P. multocida to establish a lung infection.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound. Administer a range of doses subcutaneously to different groups of mice.[1]
-
Sample Collection: At various time points after treatment, euthanize subsets of mice from each dose group. Collect lung tissue and blood samples.
-
Bacterial Load Determination: Homogenize the lung tissue and perform serial dilutions to quantify the number of viable bacteria (CFU/lung).
-
Pharmacokinetic Analysis: Analyze blood samples to determine the concentration of this compound over time and calculate key PK parameters (e.g., AUC, Cmax).
-
Data Analysis: Correlate the PK/PD index (fAUC/MIC) with the observed antibacterial effect (reduction in bacterial load) to determine the values required for bacteriostatic and bactericidal activity.[1]
Protocol 2: Porcine Model of Actinobacillus pleuropneumoniae Pleuropneumonia
This protocol is based on a dose confirmation study for a single-shot this compound formulation.[10]
Objective: To evaluate the clinical and bacteriological efficacy of a single dose of this compound for the treatment of acute pleuropneumonia in nursery pigs.
Materials:
-
Nursery pigs (e.g., 8 weeks old)[10]
-
Actinobacillus pleuropneumoniae serotype 2
-
This compound injectable formulation (e.g., 160 mg/mL)[10]
-
Positive control antibiotic (e.g., enrofloxacin)[10]
-
Saline for the mock-treated group
-
Aerosol delivery system for experimental inoculation
-
Equipment for clinical scoring, temperature measurement, and post-mortem examination
Procedure:
-
Acclimatization and Randomization: Acclimatize the pigs to the housing conditions and then randomly assign them to treatment groups (this compound, positive control, mock-treated).[10]
-
Experimental Inoculation: Challenge the pigs with an aerosolized culture of A. pleuropneumoniae to induce acute pleuropneumonia.[10]
-
Treatment Administration: Once clinical signs of the disease are apparent, administer the assigned treatments. For the this compound group, a single intramuscular injection is given.[10]
-
Clinical Monitoring: For several days post-treatment, monitor the pigs for clinical signs of disease, including rectal temperature, respiratory rate, and general condition. Assign a clinical score to each animal daily.
-
Bacteriological Examination: At the end of the study period, euthanize the animals and perform a post-mortem examination. Collect lung tissue samples for bacteriological culture to determine the presence or absence of A. pleuropneumoniae.
-
Lung Lesion Scoring: Evaluate the lungs for the presence and severity of lesions characteristic of pleuropneumonia and assign a lung lesion score.
-
Efficacy Assessment: Compare the clinical cure rates, bacteriological cure rates, and lung lesion scores between the treatment groups to determine the efficacy of this compound.[10]
Protocol 3: Bovine Respiratory Disease (BRD) Field Trial
This protocol describes a multicenter field study to evaluate the efficacy of this compound for the treatment of naturally occurring BRD.[11]
Objective: To assess the clinical efficacy and safety of a single injection of this compound for the treatment of BRD in cattle under field conditions.
Materials:
-
Cattle with clinical signs of acute, untreated BRD
-
This compound injectable formulation
-
A positive control antibiotic (e.g., florfenicol)[11]
-
Veterinarians and trained personnel for clinical assessments
-
Data collection forms
Procedure:
-
Case Enrollment: Enroll cattle presenting with clinical signs of BRD across multiple commercial farms. Animals should be randomized to receive either this compound or the positive control drug.[11]
-
Treatment: Administer the assigned treatment as a single injection on day 0. The study should be masked to the investigators assessing the clinical outcomes.[11]
-
Clinical Assessment: Evaluate the cattle at specified time points (e.g., days 1, 2, 3, 4, 7, and 21) following treatment. Clinical assessments should include rectal temperature, respiratory score, and general demeanor.[11]
-
Efficacy Endpoint: The primary efficacy endpoint is the treatment success rate, defined as the proportion of animals that do not require further antibiotic therapy for BRD during the study period.[11]
-
Statistical Analysis: Compare the success rates between the this compound and control groups using appropriate statistical methods, such as a non-inferiority analysis.[11]
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Pharmacokinetic/Pharmacodynamic Parameters of this compound in Different Animal Models
| Animal Model | Pathogen | PK/PD Index | Bacteriostatic Value (h) | Bactericidal Value (h) | Eradication Value (h) | Reference |
| Murine Lung Infection | Pasteurella multocida | fAUC/MIC | 40.84 | 278.08 (3-log reduction) | - | [1] |
| Porcine Ileum Content | Escherichia coli | AUC/MIC | 16.26 | 23.54 | 27.18 | [9][13] |
| Calf Tissue Cage | Mannheimia haemolytica | AUC/MIC | 41.9 | 68.0 (4-log reduction) | - | [6] |
| Calf Tissue Cage | Pasteurella multocida | AUC/MIC | 48.6 | 74.8 (4-log reduction) | - | [6] |
| Goat Serum | Mannheimia haemolytica | AUC/MIC | 27.6 | 96.2 | 147.3 | [14] |
Table 2: Clinical Efficacy of this compound in Porcine and Bovine Models
| Animal Model | Disease | This compound Dose | Control Group | Clinical Cure Rate (this compound) | Clinical Cure Rate (Control) | Reference |
| Nursery Pigs | A. pleuropneumoniae | 8 mg/kg (single dose) | Enrofloxacin (2.5 mg/kg for 3 days) | 10/11 (90.9%) | 10/10 (100%) | [10] |
| Cattle | Bovine Respiratory Disease | 10 mg/kg (single dose) | Florfenicol (40 mg/kg) | 85% | 89% | [11] |
Visualizations
Diagrams can effectively illustrate experimental workflows and the underlying logic of the study design.
Caption: Workflow for a murine lung infection model to evaluate this compound efficacy.
Caption: Workflow for a porcine pleuropneumonia efficacy study.
Caption: Mechanism of action of this compound via inhibition of bacterial DNA gyrase.
References
- 1. Pharmacokinetics/pharmacodynamics of this compound in a Pasteurella multocida serious murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/pharmacodynamics of this compound in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askavet.com [askavet.com]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. This compound (Zeniquin®) for Dogs and Cats [petplace.com]
- 6. Pharmacokinetic and pharmacodynamic integration and modelling of this compound in calves for Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 10. Efficacy of a one-shot this compound treatment on acute pleuropneumonia after experimental aerosol inoculation of nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics of this compound for calf pneumonia pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic modelling of this compound administered alone and in combination with tolfenamic acid in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Marbofloxacin Solubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the aqueous solubility of marbofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in neutral water.[1] Its solubility in aqueous solutions is highly dependent on the pH of the solution. At a neutral pH of 7.2 in Phosphate Buffered Saline (PBS), the solubility is approximately 5 mg/mL.[2] In acidic conditions (pH 3.0-4.0), its solubility can be significantly increased by forming a salt.[3][4]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. A stock solution can be prepared using solvents like ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2] The approximate solubilities in these solvents are 1 mg/mL in ethanol, 25 mg/mL in DMSO, and 30 mg/mL in DMF.[2] It is also soluble in other pure solvents such as methanol, isopropanol, and acetone, with solubility increasing with temperature.[5][6]
Q3: How can I prepare an aqueous stock solution of this compound?
A3: An organic solvent-free aqueous stock solution can be prepared by directly dissolving this compound in an aqueous buffer.[2] Due to its low solubility in neutral water, it is recommended to use an acidic buffer or adjust the pH of the solution to the acidic range (pH 3.0-4.0) to enhance solubility.[3][4] For example, dissolving this compound in an acidic solution with materials like lactic acid or glucolactone can improve its water solubility.[3][7]
Q4: For how long can I store an aqueous solution of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For longer-term storage, it is advisable to prepare stock solutions in organic solvents like DMSO and store them at -20°C for several months.[8]
Q5: What factors can affect the stability of a this compound aqueous solution?
A5: The stability of this compound aqueous solutions can be influenced by pH, temperature, and the presence of other substances. Solutions are more stable at an acidic pH.[3][4] High temperatures, while potentially increasing solubility during preparation, may affect long-term stability. The addition of certain excipients like surfactants and the use of specific preparation methods can enhance stability.[9][10]
Troubleshooting Guide
Issue: Precipitation occurs when diluting a this compound stock solution in an aqueous buffer.
Possible Cause 1: pH of the aqueous buffer.
-
Explanation: this compound is less soluble at neutral or near-neutral pH. If your stock solution (e.g., in DMSO) is diluted into a buffer with a pH around 7, the this compound may precipitate out.
-
Solution:
-
Lower the pH of the final aqueous buffer to a range of 3.0-5.5.
-
Alternatively, prepare the initial stock solution in an acidic aqueous medium.
-
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the final solution.
-
Explanation: Even with an optimal pH, the final concentration of this compound might be too high for the aqueous buffer to maintain it in solution.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Consider the use of a co-solvent system or solubility enhancers if a higher concentration is necessary.
-
Issue: this compound powder is not dissolving in water.
Possible Cause 1: Neutral pH of the water.
-
Explanation: this compound is practically insoluble in water at a neutral pH.[11]
-
Solution:
Possible Cause 2: Insufficient agitation or temperature.
-
Explanation: Dissolution may be slow at room temperature without adequate mixing.
-
Solution:
Issue: The prepared this compound aqueous solution is unstable and forms a precipitate over a short period.
Possible Cause 1: Suboptimal pH for stability.
-
Explanation: While acidic pH aids dissolution, the long-term stability might be affected by the specific pH and buffer components.
-
Solution:
Possible Cause 2: Lack of stabilizing agents.
-
Explanation: For higher concentrations or longer-term stability, additional excipients may be required.
-
Solution:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Notes |
| Water | <1 mg/mL | Solubility is highly pH-dependent.[11] |
| PBS (pH 7.2) | ~5 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ≥25 mg/mL | Gentle warming may be required.[2][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Methanol | Very Soluble | [12] |
| Tetrahydrofuran | High Solubility | [5] |
| Acetone | High Solubility | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[8]
-
Storage: Store the stock solution in aliquots at -20°C for up to several months.[8]
Protocol 2: Preparation of an Acidic Aqueous Solution of this compound
This protocol is adapted from methodologies described in patent literature for enhancing aqueous solubility.[3][4]
-
Acidic Solvent Preparation: Prepare an aqueous solution containing an acidic material. For example, add 400g of lactic acid to 600g of water.[7]
-
Heating: Heat the acidic solvent to approximately 60°C.
-
This compound Addition: Add the desired amount of this compound coarse powder to the heated acidic solvent while stirring until it is completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to between 3.0 and 4.0 using a suitable alkaline substance (e.g., 1M NaOH solution).
-
Incubation: Maintain the solution at this temperature for 1 to 2.5 hours.
-
Clarification (Optional): Add a solid absorbent like activated carbon, stir, and then filter the solution to remove any particulate matter.
-
Final Preparation: The resulting solution can be further processed (e.g., concentrated, dried, or used directly). For experimental use, it is recommended to prepare this solution fresh.
Visualizations
Experimental Workflow for Preparing an Acidic Aqueous this compound Solution
Caption: Workflow for preparing an acidic aqueous this compound solution.
Troubleshooting Logic for this compound Dissolution Issues
Caption: Troubleshooting flowchart for this compound dissolution problems.
References
- 1. KR20140093848A - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CN107445977B - A kind of water solubility this compound and the preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN107445977A - A kind of water-soluble this compound and preparation method and application - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-soluble this compound as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. CN105147697B - A kind of preparation method of the this compound aqueous solution - Google Patents [patents.google.com]
- 10. CN105147697A - Preparation method of this compound water solution - Google Patents [patents.google.com]
- 11. This compound CAS#: 115550-35-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Marbofloxacin Resistance in Clinical Isolates
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on overcoming marbofloxacin resistance in clinical isolates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in clinical isolates?
A1: The primary mechanisms of resistance to this compound, a fluoroquinolone antibiotic, are target site mutations and increased efflux pump activity. Mutations typically occur in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.[1][2] Additionally, overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.
Q2: What are the current clinical breakpoints for this compound for veterinary pathogens?
A2: The Clinical and Laboratory Standards Institute (CLSI) has recently updated the clinical breakpoints for this compound for canine and feline isolates. It is crucial to use these latest breakpoints for accurate interpretation of antimicrobial susceptibility testing results. The updated breakpoints are lower than previous versions, meaning some isolates previously considered susceptible may now be classified as resistant.[3][4][5] For dogs, the new breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Staphylococcus spp. are:
-
Susceptible (S): ≤ 0.12 µg/mL (for a 2.8 mg/kg dose)
-
Susceptible-Dose Dependent (SDD): 0.25 µg/mL (for a 5.5 mg/kg dose)
For cats, proposed revised breakpoints are also lower, with a susceptible dose-dependent (SDD) category suggested for higher doses.[8] Always refer to the latest CLSI VET01S supplement for the most current information.[7]
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be employed to overcome this compound resistance in vitro:
-
Combination Therapy: Using this compound in combination with another antimicrobial agent can create a synergistic or additive effect, lowering the required concentration of each drug to inhibit bacterial growth.
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.
-
Natural Compounds: Certain plant-derived compounds have been shown to potentiate the activity of fluoroquinolones or inhibit resistance mechanisms.
This support center provides detailed protocols and data for each of these approaches.
Troubleshooting Guides
Checkerboard Assay for Synergy Testing
Issue: Inconsistent or non-reproducible Fractional Inhibitory Concentration (FIC) index values.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for each drug concentration to minimize well-to-well variability.[7][9] |
| Inoculum Preparation | Standardize the inoculum to 0.5 McFarland turbidity. Ensure a homogenous suspension before inoculation. Inoculum size can affect MIC values.[10] |
| "Edge Effect" in Microplates | Evaporation from the outer wells can concentrate the antimicrobial agents. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data.[9] |
| Compound Precipitation | Some natural compounds may have poor solubility in aqueous media, leading to precipitation at higher concentrations. Visually inspect the wells for any precipitation. Consider using a low concentration of a solubilizing agent like DMSO, ensuring it does not affect bacterial growth at the final concentration.[9] |
| Incorrect Incubation | Incubate plates at the appropriate temperature and for the recommended duration (typically 16-20 hours for most bacteria). Stacking plates can lead to uneven temperature distribution. |
Efflux Pump Activity Assays
Issue: High background fluorescence or variability in dye accumulation/efflux.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Test Compound | Run control wells containing the test compound without cells to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Inconsistent Cell Density | Ensure a homogenous cell suspension before dispensing into wells. Wash and resuspend cells in a consistent buffer volume.[11] |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the efflux pump inhibitor.[11] |
| Cell Viability Issues | High concentrations of the fluorescent dye (e.g., ethidium bromide) or the efflux pump inhibitor can be toxic to the cells, affecting the assay results. Determine the MIC of the dye and inhibitor alone to ensure they are used at sub-inhibitory concentrations. |
| Incomplete Washing | Ensure thorough washing of cells to remove extracellular dye before measuring intracellular accumulation. Centrifuge at an appropriate speed and duration to pellet the cells without causing damage. |
Data Presentation: Overcoming this compound Resistance
Table 1: Synergistic Activity of this compound in Combination with Other Antimicrobials
| Bacterial Species | Combination Agent | FIC Index Range | Interpretation | Reference |
| Pseudomonas aeruginosa (canine isolates) | Gentamicin | 0.0945 - 1.0625 | Synergy to Indifference | [12][13][14] |
| Escherichia coli | Trimethoprim | - | Increased killing observed | [15] |
| Pasteurella multocida | Florfenicol | ≤ 0.625 (for some isolates) | Synergy/Additive | [16][17] |
| Staphylococcus pseudintermedius | Clavulanic Acid | - | Often used with β-lactams, synergy with this compound needs more specific investigation. |
FIC Index Interpretation: ≤ 0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism
Table 2: Effect of Efflux Pump Inhibitors on this compound MIC
| Bacterial Species | Efflux Pump Inhibitor | Fold Reduction in this compound MIC | Reference |
| Pseudomonas aeruginosa | Phenylalanine-arginine β-naphthylamide (PAβN) | Potentiates activity of fluoroquinolones | [2][18][19][20][21] |
| Staphylococcus aureus | Reserpine | Can reduce MIC of fluoroquinolones | [12][22][23][24] |
| Various Gram-negative bacteria | Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | 2 to 256-fold reduction in ciprofloxacin MIC | [18][25][26] |
| Staphylococcus aureus | Verapamil | 2 to 8-fold reduction in ciprofloxacin MIC | [19][27] |
Table 3: Efficacy of Natural Compounds in Overcoming Fluoroquinolone Resistance
| Natural Compound | Mechanism of Action | Observed Effect with Fluoroquinolones | Reference |
| Berberine | Efflux pump inhibition (NorA, NorC) | Reduces MIC of quinolones against S. aureus | [25][28][29][30][31] |
| Curcumin | Antibacterial and antibiofilm activity | Synergistic with ciprofloxacin against Gram-positive biofilm producers | [8][26][32][33][34] |
| Quercetin | Quorum sensing inhibition, potential topoisomerase inhibition | Synergistic with levofloxacin against P. aeruginosa | [5][6][30][35][36] |
| Epigallocatechin gallate (EGCG) | Antimicrobial and synergistic properties | Enhances activity of various antimicrobials | [31][37] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the broth microdilution checkerboard method to determine the FIC index.
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the second test agent at a concentration 100x the desired final highest concentration.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Create serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10) and the second agent vertically (e.g., down rows A-G).
-
Row H should contain serial dilutions of this compound only, and column 11 should contain serial dilutions of the second agent only. Well H12 serves as the growth control (broth and inoculum only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
FIC Index Calculation:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B[22]
-
Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This is a simple, qualitative method to screen for efflux pump overexpression.
-
Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing increasing concentrations of ethidium bromide (EtBr) (e.g., 0, 0.5, 1, 1.5, 2, 2.5 mg/L).
-
Inoculation: From a fresh culture, pick a single colony and draw a radial streak from the center to the edge of the plate, resembling a cartwheel spoke. Multiple isolates can be tested on the same plate. Include known positive (overexpressing) and negative control strains.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Visualization: Examine the plates under UV transillumination. The minimal concentration of EtBr that produces fluorescence is indicative of the efflux pump activity. Strains with higher efflux activity will require higher concentrations of EtBr to fluoresce.[29]
Mandatory Visualizations
Signaling Pathways
References
- 1. TW201700097A - Use of florfenicol as an antibacterial enhancer in combination with other antibiotics - Google Patents [patents.google.com]
- 2. Characterization of new staphylococcal cassette chromosome mec (SCCmec) and topoisomerase genes in fluoroquinolone- and methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 8. The Need for a Revision of Fluoroquinolone Breakpoints for Interpretation of Antimicrobial Susceptibility Testing of Feline Bacterial Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Effects of Growth Medium and Inoculum Size on Pharmacodynamics Activity of this compound against Staphylococcus aureus Isolated from Caprine Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility of Canine and Feline Urinary Tract Infection Pathogens Isolated from Animals with Clinical Signs in European Veterinary Practices during the Period 2013–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. core.ac.uk [core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida [frontiersin.org]
- 17. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 18. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance to fluoroquinolones and methicillin in ophthalmic isolates of Staphylococcus pseudintermedius from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vivo antimicrobial activity of this compound against Pasteurella multocida in a tissue cage model in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomona… [ouci.dntb.gov.ua]
- 36. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synergistic effects of tea catechin epigallocatechin gallate and antimycotics against oral Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Marbofloxacin Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to marbofloxacin peak tailing during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: A Systematic Approach to Resolving this compound Peak Tailing
Peak tailing for this compound is a common chromatographic issue that can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is a chemical or a physical problem. Observe if all peaks in the chromatogram are tailing or only the this compound peak.
-
All peaks tailing: This typically indicates a physical issue with the HPLC system or the column.
-
Only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 suggest tailing. Many analytical methods require the tailing factor to be below 1.5 or 2.0 for accurate quantification.[2]
Q2: Why is my this compound peak tailing?
A2: this compound, a fluoroquinolone antibiotic, has basic functional groups (a piperazine ring) that can engage in secondary interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][3] These interactions, in addition to the primary hydrophobic retention, can lead to peak tailing.[1][2] The extent of these interactions is highly dependent on the pH of the mobile phase.
Q3: How does the mobile phase pH affect this compound peak shape?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound has pKa values of approximately 5.38 and 6.16.[4] Operating at a mobile phase pH close to these pKa values can lead to inconsistent ionization and poor peak shape. To achieve a symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds like this compound, a lower pH (e.g., pH 2.5-3.5) is generally preferred to ensure the molecule is fully protonated and to suppress the ionization of residual silanol groups on the stationary phase.[2]
Q4: What mobile phase additives can I use to reduce peak tailing?
A4: Mobile phase additives can significantly improve the peak shape of basic compounds like this compound.
-
Buffers: Using a buffer (e.g., phosphate, formate, or acetate) helps to maintain a stable pH and can mask some of the residual silanol interactions.[1]
-
Competing Bases: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[3][5][6]
Q5: Could my column be the cause of the peak tailing?
A5: Yes, the column is a frequent source of peak tailing issues.
-
Column Chemistry: Using a column that is not well end-capped will have more free silanol groups, leading to increased peak tailing for basic compounds.[2] Consider using a highly deactivated, end-capped C18 or a column with a polar-embedded stationary phase.
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet can cause peak distortion.
-
Column Void: A void at the head of the column can lead to peak broadening and tailing for all peaks in the chromatogram.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase and cause peak tailing.[1]
Q6: How can I fix peak tailing that affects all peaks in my chromatogram?
A6: If all peaks are tailing, the issue is likely physical and related to the HPLC system.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing, especially between the column and the detector, to reduce dead volume.
-
Improper Fittings: Ensure all fittings are correctly installed and not causing any leaks or dead volume.
-
Blocked Frit: A partially blocked frit at the column inlet can cause peak distortion. This can often be resolved by back-flushing the column (if the manufacturer's instructions permit).[2]
Quantitative Data Summary
The following table summarizes the effect of different chromatographic parameters on the peak shape of this compound and other fluoroquinolones.
| Parameter | Condition | Analyte | Tailing/Asymmetry Factor (Tf/As) | Reference |
| Mobile Phase pH | pH 3.0 (water-acetonitrile with ortho-phosphoric acid) | This compound | As = 1.06 | [7] |
| Mobile Phase Composition | 0.2% formic acid in water-ethanol (70:30, v/v) on a C8 column | This compound | Tf = 1.35 | [8] |
| Mobile Phase Additive | 10 mM phosphate buffer (pH 3.1) with acetonitrile | Various Fluoroquinolones | Tf between 1.030 and 1.106 | [9] |
Experimental Protocol: Systematic Troubleshooting of this compound Peak Tailing
This protocol outlines a step-by-step procedure to diagnose and resolve peak tailing issues for this compound.
Objective: To systematically identify the cause of this compound peak tailing and restore a symmetrical peak shape (Tailing Factor ≤ 1.5).
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid, formic acid, or triethylamine (TEA)
-
HPLC system with UV detector
-
C18 or C8 analytical column (preferably end-capped)
Procedure:
-
System Suitability Check:
-
Prepare a standard solution of a neutral compound (e.g., caffeine or toluene) and inject it into the HPLC system using your current method.
-
If the neutral compound's peak also tails, it indicates a physical problem with the system (Proceed to Step 2). If the peak is symmetrical, the issue is likely chemical and specific to this compound (Proceed to Step 3).
-
-
Troubleshooting Physical Issues:
-
Check for Extra-Column Volume: Inspect all tubing and connections for unnecessary length or wide internal diameters. Replace with shorter, narrower tubing where possible.
-
Inspect Fittings: Ensure all fittings are correctly tightened and seated to avoid leaks and dead volume.
-
Column Flushing: If a blocked frit is suspected, disconnect the column from the detector and back-flush it with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10 column volumes, provided the column manufacturer allows for reverse flushing.[2]
-
Replace Column: If the above steps do not resolve the issue, the column may have a void or be irreversibly damaged. Replace it with a new, high-quality, end-capped column.
-
-
Troubleshooting Chemical Issues:
-
Optimize Mobile Phase pH:
-
Prepare mobile phases with pH values of 3.5, 3.0, and 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape. Select the pH that provides the most symmetrical peak.
-
-
Introduce a Mobile Phase Additive (if necessary):
-
If peak tailing persists at the optimal pH, prepare a mobile phase containing a low concentration of triethylamine (e.g., 0.1% v/v).
-
Equilibrate the column and inject the this compound standard.
-
Note: TEA can be difficult to remove from the column, so it's advisable to dedicate a column for methods using TEA.
-
-
Address Potential Column Overload:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the peak becomes more symmetrical with dilution, you are experiencing mass overload. Reduce the concentration of your sample or the injection volume.[1]
-
-
-
Final Verification:
-
Once a symmetrical peak is achieved, perform several replicate injections to ensure the method is robust and reproducible.
-
Document the final optimized method parameters.
-
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A flowchart illustrating the systematic approach to troubleshooting this compound peak tailing in HPLC.
Signaling Pathway of Secondary Interactions Leading to Peak Tailing
Caption: Diagram showing the primary and secondary interactions of this compound with a C18 stationary phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. lctsbible.com [lctsbible.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. questjournals.org [questjournals.org]
Technical Support Center: Optimizing Marbofloxacin Dosage to Minimize Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing marbofloxacin dosage in experimental settings to minimize toxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in cell viability assays with this compound between replicate wells. What are the common causes and how can we troubleshoot this?
High variability in in vitro cytotoxicity assays can obscure the true effect of this compound. Common causes and troubleshooting steps include:
-
Cell Health and Consistency: Ensure you are using cells in the logarithmic growth phase and maintain a consistent passage number across experiments. Over-confluent or senescent cells can respond differently to treatment.
-
Reagent Preparation and Storage: Prepare fresh this compound solutions for each experiment. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Inconsistent Timelines: Standardize all incubation times, including cell seeding, drug treatment, and assay reagent addition, across all plates and experiments.
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations in cell number and drug concentration. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.
Q2: Our in vivo study with this compound is showing inconsistent results between animals in the same treatment group. What factors could be contributing to this?
In vivo studies can have inherent variability. Here are some factors to consider and address:
-
Animal Health and Genetics: Ensure all animals are of a similar age, weight, and genetic background. Underlying health issues can affect drug metabolism and toxicity.
-
Dosing Accuracy: Inconsistent administration of this compound, whether oral or parenteral, can lead to variable drug exposure. Ensure all personnel are trained on standardized dosing techniques.
-
Diet and Environment: The composition of the animal's diet can affect drug absorption. Standardize feeding schedules and diet composition. Environmental stressors such as noise, light cycles, and temperature can also influence physiological responses.
-
Gastrointestinal Microbiota: The gut microbiome can influence drug metabolism. Be aware that this compound itself can alter the gut microbiota, which may contribute to variability.
-
Underlying Infections: Subclinical infections in study animals can impact their response to this compound and its toxic effects.
Q3: We are planning a study on the chondrotoxic effects of this compound in a juvenile animal model. What are the early signs of chondrotoxicity we should monitor for?
Early detection of chondrotoxicity is crucial. Key indicators to monitor include:
-
Clinical Signs: Lameness, reluctance to move, swollen or painful joints, and changes in gait are clinical signs of arthropathy.
-
Behavioral Changes: Decreased activity levels and reduced appetite can be early indicators of discomfort.
-
Histopathology: At the microscopic level, early changes can include chondrocyte necrosis, vesicle formation in the articular cartilage, and loss of proteoglycans.
Q4: What are the recommended starting concentrations for in vitro cytotoxicity assays with this compound?
The optimal concentration range will depend on the cell type and the specific assay being used. Based on available data, a starting point for canine chondrocytes would be in the range of 20-100 µg/mL. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line and experimental conditions.
Data Presentation
The following tables summarize quantitative data on this compound toxicity from various studies.
Table 1: In Vivo Toxicity of this compound in Dogs
| Dosage | Duration | Animal Model | Observed Toxicities | Reference |
| 5 mg/lb/day (~11 mg/kg/day) | 14 days | 3-4 month old large breed dogs | Marked lameness, articular cartilage lesions, decreased appetite and activity. | [1] |
| 25 mg/lb/day (~55 mg/kg/day) | 12 days | 12-14 month old beagle dogs | Decreased food consumption, vomiting, dehydration, excessive salivation, tremors, reddened skin, facial swelling, decreased activity, weight loss. No clinical lameness. | [1] |
| 2 mg/kg, 6 mg/kg, and 10 mg/kg | 40 days | Beagle dogs | No significant clinical signs of toxicity or lesions in articular cartilage. | [2] |
Table 2: In Vitro Chondrotoxicity of this compound
| Concentration | Exposure Time | Cell Type | Effect | Reference |
| 20 µg/mL, 50 µg/mL, 100 µg/mL | 2, 8, and 24 hours | Juvenile canine chondrocytes | Concentration- and time-dependent increase in apoptosis rates. | [3] |
| 20 µg/mL, 50 µg/mL, 100 µg/mL | Not specified | Juvenile canine chondrocytes | Increased mRNA levels of apoptosis-related factors in the TNF/TNFR1 signaling pathway. | [3] |
Table 3: In Vivo Neurotoxicity and Other Toxicities of this compound in Rats
| Dosage | Duration | Animal Model | Observed Toxicities | Reference |
| 7.2 mg/kg and 14.4 mg/kg (IM) | 5 consecutive days | Mature male albino rats | Reduction in testes, epididymis, and accessory sex organ weights; decreased sperm count and motility; decreased serum testosterone; significant increase in serum ALT, AST, ALP, and creatinine. | [4][5] |
| 4 mg/kg/day | 13 weeks | Rats | No Observed Adverse Effect Level (NOAEL). | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Chondrocyte Apoptosis
Objective: To quantify the apoptotic effect of this compound on chondrocytes in a dose- and time-dependent manner.
Methodology:
-
Cell Culture:
-
Culture primary canine chondrocytes or a suitable chondrocyte cell line in appropriate growth medium.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.1%).
-
Treat cells with a range of this compound concentrations (e.g., 0, 20, 50, 100 µg/mL) for different time points (e.g., 2, 8, 24 hours).
-
-
Apoptosis Assay (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[7][8][9]
-
Counterstain the cell nuclei with a fluorescent dye such as DAPI.
-
-
Data Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
-
Analyze the data to determine the dose- and time-dependent effects of this compound on chondrocyte apoptosis.
-
Protocol 2: In Vivo Assessment of this compound-Induced Neurotoxicity in Rats (Open Field Test)
Objective: To evaluate the potential neurotoxic effects of this compound by assessing changes in locomotor activity and anxiety-like behavior in rats.[10][11][12][13]
Methodology:
-
Animal Model and Dosing:
-
Use adult male Sprague-Dawley rats, housed individually.
-
Administer this compound orally at different dose levels (e.g., 0, 7.2, 14.4 mg/kg) for a specified duration (e.g., 5 consecutive days).[4]
-
-
Open Field Arena:
-
Use a square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape.
-
Divide the floor of the arena into a grid of equal squares (e.g., 16 squares), with the central four squares defined as the "center zone".
-
-
Test Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the test.
-
Gently place each rat in the center of the open field arena.
-
Record the animal's behavior for a 5-minute period using an overhead video camera.
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
-
Behavioral Parameters to Measure:
-
Locomotor Activity:
-
Total distance traveled.
-
Number of line crossings (grid lines crossed).
-
-
Anxiety-Like Behavior:
-
Time spent in the center zone versus the peripheral zones.
-
Number of entries into the center zone.
-
Frequency and duration of rearing (standing on hind legs).
-
-
Other Behaviors:
-
Frequency of grooming.
-
Number of fecal boli.
-
-
-
Data Analysis:
-
Analyze the video recordings using a behavioral tracking software.
-
Compare the behavioral parameters between the this compound-treated groups and the control group using appropriate statistical tests.
-
Protocol 3: Histopathological Assessment of this compound-Induced Gastrointestinal Toxicity in Mice
Objective: To evaluate the extent of gastrointestinal mucosal damage induced by this compound in a mouse model.
Methodology:
-
Animal Model and Dosing:
-
Use adult male C57BL/6 mice.
-
Administer this compound orally at different dose levels for a specified duration.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and collect sections of the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).[14]
-
-
Histopathological Scoring:
-
Examine the stained sections under a light microscope in a blinded manner.
-
Score the following parameters based on a semi-quantitative scoring system adapted from established models of intestinal inflammation:[14][15][16][17][18]
-
Inflammatory Cell Infiltration (Score 0-3):
-
0: No inflammation.
-
1: Mild, scattered inflammatory cells in the lamina propria.
-
2: Moderate, diffuse inflammatory cell infiltration in the lamina propria.
-
3: Severe, transmural inflammation.
-
-
Epithelial Damage (Score 0-3):
-
0: Intact epithelium.
-
1: Mild epithelial hyperplasia and goblet cell loss.
-
2: Moderate crypt abscesses and focal ulceration.
-
3: Severe, extensive ulceration.
-
-
Mucosal Architecture (Score 0-2):
-
0: Normal villus and crypt architecture.
-
1: Mild villus blunting and crypt distortion.
-
2: Severe villus atrophy and loss of crypts.
-
-
-
-
Data Analysis:
-
Calculate a total histopathology score for each animal by summing the scores for each parameter.
-
Compare the scores between the this compound-treated groups and the control group using appropriate statistical tests.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced chondrocyte apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo neurotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal dynamic resistance of skin and gastrointestinal bacteria in canine pyoderma - Projects - Research at the RVC - Royal Veterinary College, RVC [rvc.ac.uk]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound (2nd edition) (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of fluoroquinolones on the locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroquinolone-Associated Disability: A Rodent Model Reveals Transient Neuropsychiatric and Persistent Gastrointestinal Effects of Low-Dose Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Open field test in rats [protocols.io]
- 13. anilocus.com [anilocus.com]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
- 17. Antibacterial activity of this compound. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Marbofloxacin interference in cell viability assays
Welcome to the technical support center for researchers using Marbofloxacin in cell-based assays. This guide provides essential troubleshooting advice and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. As a fluoroquinolone antibiotic, this compound's chemical properties can lead to inaccurate experimental results, particularly in assays reliant on metabolic reduction. This resource will help you identify, troubleshoot, and mitigate these issues to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my cell viability assay?
A: Yes, it is possible. Compounds with reducing potential can chemically interact with the reagents of common cell viability assays.[1] This is particularly true for assays that rely on the reduction of a reporter molecule, such as tetrazolium salts (e.g., MTT, MTS, XTT) and resazurin-based assays (e.g., AlamarBlue).[1][2][3]
Q2: What is the primary mechanism of this interference?
A: The interference is often due to the direct chemical reduction of the assay reagent by the test compound. In a standard MTT assay, for example, metabolically active cells reduce the yellow tetrazolium salt to a purple formazan product.[4][5] A compound with antioxidant or reducing properties, like some fluoroquinolones, can donate electrons and reduce the dye in the absence of cellular activity. This leads to a false-positive signal, suggesting higher cell viability than is real and potentially masking the compound's true cytotoxic effects.[1]
Q3: My results show increased cell viability at high concentrations of this compound. Is this due to interference?
A: This is a strong indicator of assay interference. An unexpected increase in viability that correlates with higher compound concentrations, especially at levels expected to be cytotoxic, points towards direct reduction of the assay dye by this compound. The most reliable way to confirm this is by running a cell-free control experiment.[1][6][7]
Q4: Which cell viability assays are most likely to be affected?
A: Assays based on tetrazolium salts (MTT, MTS, XTT, WST) and resazurin (AlamarBlue, CellTiter-Blue) are most susceptible because their endpoint is a colorimetric or fluorescent signal generated by a reduction reaction.[1][2][3][8]
Q5: What alternative assays can I use to avoid this interference?
A: It is recommended to use an orthogonal method that does not rely on metabolic reduction.[6] Suitable alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels as a direct indicator of metabolically active cells. The luciferase-based reaction is less prone to interference from reducing compounds.[3]
-
Crystal Violet Assay: This simple method stains the DNA and proteins of adherent cells, providing a measurement of total cell biomass.[1]
-
Protease Viability Marker Assays: These use cell-permeable substrates that become fluorescent when cleaved by proteases in viable cells.[2]
-
Direct Cell Counting: Methods like the Trypan Blue exclusion assay directly assess membrane integrity to distinguish live from dead cells.[2]
-
Nucleic Acid Stains: Dyes like SYTOX Green can be used with adherent cells (after washing away dead cells) to quantify the remaining viable population.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound interference in your experiments.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| High background signal in control wells (media + assay reagent only) | Spontaneous reduction of assay reagent. | Protect reagents from light and ensure the culture medium is at the correct pH.[7] |
| Viability appears to be >100% at high this compound concentrations. | Direct reduction of the assay reagent by this compound. | 1. Perform a cell-free control experiment (see protocol below) to confirm direct interference.[1][6][7] 2. Subtract the background absorbance from the cell-free control from your experimental wells.[6][9] 3. Switch to an alternative, non-reductive assay like an ATP-based or Crystal Violet assay for confirmation.[1][3] |
| IC50 value for this compound varies significantly between experiments. | Inconsistent assay conditions or unmitigated interference. | 1. Ensure consistent cell seeding density, incubation times, and reagent preparation.[9][10] 2. Always include a vehicle control (media with the same solvent concentration used for this compound).[9] 3. If using a susceptible assay, run a cell-free control plate for every experiment to normalize the data. |
| Negative control (untreated cells) shows low viability. | Poor cell health, solvent toxicity, or contamination. | 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9] 2. Test for solvent (e.g., DMSO) toxicity by including a vehicle control.[11] 3. Check cell cultures for contamination (e.g., Mycoplasma).[9] |
Data Presentation
This compound Activity Data (Literature Values)
The following table summarizes reported efficacy data for this compound. Understanding its expected cytotoxic/antimicrobial concentration range is crucial when evaluating potential assay artifacts.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50-MTT (72h) | Balb/c 3T3 fibroblasts | <10 µg/mL | [12] |
| MIC90 | Staphylococcus aureus | 2.00 µg/mL | [13] |
| MIC90 | Escherichia coli | 4.00 µg/mL | [13] |
| MIC90 | Pasteurella multocida | 0.25 µg/mL | [13] |
| MIC90 | Streptococcus spp. | 0.50 µg/mL | [13] |
Example: Cell-Free Interference Control Data
This table illustrates how to present data from a cell-free control experiment to quantify interference. The values are representative.
| This compound (µg/mL) | Absorbance (570 nm) with Cells | Absorbance (570 nm) Cell-Free Control | Corrected Absorbance |
| 0 (Vehicle) | 1.250 | 0.050 | 1.200 |
| 1 | 1.180 | 0.055 | 1.125 |
| 10 | 0.850 | 0.075 | 0.775 |
| 50 | 0.650 | 0.150 | 0.500 |
| 100 | 0.500 | 0.280 | 0.220 |
Visual Guides and Workflows
Diagram: Troubleshooting Assay Interference
Caption: Workflow for troubleshooting suspected assay interference.
Diagram: Mechanism of Tetrazolium (MTT) Assay Interference
Caption: How this compound can interfere with MTT-based assays.
Experimental Protocols
Protocol 1: Cell-Free Control for Interference Detection
This protocol is essential to determine if this compound directly reacts with your assay reagent.
Materials:
-
96-well clear, flat-bottom microplate
-
Cell culture medium (the same used in your cellular experiments)
-
This compound stock solution and serial dilutions
-
Vehicle control (e.g., DMSO, PBS)
-
Assay reagent (e.g., MTT, Resazurin)
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Plate Setup: Design a plate layout. Do not add any cells.
-
Add Components: To triplicate wells for each condition, add:
-
100 µL of cell culture medium.
-
The appropriate volume of this compound serial dilutions or the vehicle control.
-
-
Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂, for 24-72 hours) to mimic the drug's exposure time.
-
Add Reagent: Add the viability assay reagent (e.g., 10 µL of 5 mg/mL MTT solution) to each well.
-
Incubate for Signal: Incubate for the standard signal development time (e.g., 2-4 hours for MTT).
-
Solubilize (if necessary): If using MTT, carefully add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[9]
-
Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Interpretation: An increase in signal in wells containing this compound compared to the vehicle control indicates direct chemical interference.[1][6]
Protocol 2: Alternative Method - Crystal Violet Assay
This assay quantifies cell biomass and is not based on metabolic reduction, making it a robust alternative.
Materials:
-
Cells plated and treated with this compound in a 96-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 100% Methanol for fixation
-
0.1% Crystal Violet staining solution (w/v in water)
-
10% Acetic Acid solution (v/v in water) for solubilization
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Remove Medium: Carefully aspirate the culture medium from all wells.
-
Wash: Gently wash the cells once with 100 µL of PBS to remove any remaining medium and dead/floating cells. Aspirate the PBS.
-
Fix Cells: Add 50 µL of 4% PFA or cold methanol to each well and incubate for 15-20 minutes at room temperature. This adheres the cells to the plate.
-
Wash: Aspirate the fixative and wash the plate by gently adding 100 µL of water. Repeat twice and ensure the plate is completely dry.
-
Stain: Add 50 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash: Aspirate the stain. Gently wash the plate with water multiple times until the water runs clear. This removes excess stain not bound to cells. Air dry the plate completely.
-
Solubilize: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye. Place the plate on an orbital shaker for 10-15 minutes to ensure the dye is fully dissolved.
-
Read Plate: Measure the absorbance of the solubilized dye at a wavelength between 550-590 nm. The signal is proportional to the number of adherent cells.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of this compound in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Preventing marbofloxacin degradation in experimental samples
Technical Support Center: Marbofloxacin Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in experimental samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency. What are the common causes of degradation?
A1: this compound is susceptible to degradation under several conditions. The most common causes are:
-
Photodegradation: Exposure to light, particularly sunlight and UV radiation, is a primary cause of degradation.[1][2][3] When exposed to solar light, complete degradation can occur in about one hour.[1][2][4] The primary photodegradation pathway involves the homolytic cleavage of the tetrahydrooxadiazine moiety.[1][2][5]
-
pH: The stability of this compound is pH-dependent. It is most reactive and degrades fastest under acidic conditions (e.g., pH 3.2).[1] Conversely, it is more stable in alkaline conditions (e.g., pH 10).[1]
-
Oxidation: this compound is moderately unstable in the presence of oxidizing agents, such as 30% hydrogen peroxide.[6][7]
-
High Temperatures: While generally more stable at ambient and refrigerated temperatures, prolonged exposure to high heat (e.g., 105°C for 160 hours) can cause slight degradation.[6][7]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound solutions, follow these storage guidelines:
-
Protect from Light: Always store this compound solutions in amber-colored vials or wrapped in aluminum foil to protect them from light.[8][9]
-
Temperature: For short-term storage (up to 2 days), room temperature in the dark is acceptable, as no significant decomposition has been observed under these conditions.[1] For long-term storage, freezing at -20°C or -70°C is recommended.[10][11][12] Stock solutions in DMSO can be stored at -20°C for several months.[11]
-
Solvent Choice: this compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[12] For aqueous solutions, solubility in PBS (pH 7.2) is approximately 5 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[12]
-
pH of Aqueous Solutions: If preparing aqueous solutions, consider buffering to a neutral or slightly alkaline pH to enhance stability, as acidic conditions promote degradation.[1]
Q3: I need to perform a forced degradation study. What conditions should I test?
A3: Forced degradation studies help to understand the stability profile of this compound and to develop stability-indicating analytical methods.[13][14] Recommended stress conditions include:
-
Acid Hydrolysis: Treat the sample with an acid, for example, 5N HCl at 60°C for 1 hour, which has been shown to cause moderate degradation.[6][7]
-
Base Hydrolysis: Use a base, such as 5N NaOH at 60°C for 3 hours, to induce slight degradation.[6][7]
-
Oxidation: Expose the sample to an oxidizing agent like 30% hydrogen peroxide at room temperature for 1 hour.[6][7]
-
Thermal Stress: Heat the sample, for instance, at 105°C for an extended period (e.g., 160 hours).[6][7]
-
Photolytic Degradation: Expose the solution to a combination of white fluorescent light (e.g., 1.2 million lux hours) and UV light (e.g., 200 Whr/m²).[7]
Q4: How can I tell if my this compound has degraded? What are the degradation products?
A4: Degradation can be identified and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6][13] The primary photodegradation of this compound in aqueous solution involves the cleavage of the tetrahydrooxadiazine ring, resulting in the formation of two quinolinol compounds.[1][2][5] These primary products can themselves be further degraded upon continued light exposure.[1][2]
Q5: Can I use this compound in a formulation that will be heated?
A5: this compound has been shown to retain its antimicrobial activity even after being heated to high temperatures, such as those reached during the polymerization of polymethylmethacrylate (PMMA) bone cement.[15] However, prolonged exposure to high temperatures can lead to some degradation.[6][7] Therefore, it is crucial to validate the stability of this compound under your specific experimental heating conditions.
Data on this compound Stability
The following tables summarize the known stability of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Observation | Reference |
| Acid Degradation | 5N HCl at 60°C for 1 hour | Moderate degradation | [6][7] |
| Base Degradation | 5N NaOH at 60°C for 3 hours | Slight degradation | [6][7] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 1 hour | Moderate degradation | [6][7] |
| Thermal Degradation | 105°C for 160 hours | Slight degradation | [6][7] |
| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 Wh/m² (UV) | Quite stable | [7] |
| Humidity | Not specified | No major degradation | [7] |
Table 2: Influence of pH on Photodegradation
| pH Condition | Reactivity | Stability | Reference |
| Acidic (pH 3.2 ± 0.1) | Most Reactive (Cationic Form) | Least Stable | [1] |
| Alkaline (pH 10.0 ± 0.1) | Less Reactive | Photostable | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a validated method for the quantitative determination of this compound and its degradation products.[6][7]
Chromatographic Conditions:
-
Column: Zorbax SB C18 (150 mm × 4.6 mm), 5-µm
-
Mobile Phase:
-
A: 1 mL of trifluoroacetic acid in 1000 mL of water
-
B: Acetonitrile
-
Ratio: 83:17 (A:B) v/v
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 298 nm
Standard Solution Preparation:
-
Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 25 mL with the diluent to obtain a concentration of 1000 µg/mL.
-
Dilute 5 mL of this solution to 50 mL with the diluent to get a final concentration of 100 µg/mL.
Sample Solution Preparation:
-
Weigh and transfer the sample powder equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 20 minutes with intermittent shaking.
-
Cool the solution to room temperature and make up the volume with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute 5 mL of the supernatant to 50 mL with the diluent to get a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Visualizations
This compound Photodegradation Pathway
Caption: Primary photodegradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
Troubleshooting Logic for this compound Degradation
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical degradation of this compound and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials this compound and Enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Marbofloxacin-Induced Cartilage Abnormalities in Juvenile Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating marbofloxacin-induced cartilage abnormalities in juvenile animals.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cartilage damage in juvenile animals?
This compound, a fluoroquinolone antibiotic, induces chondrotoxicity in juvenile animals primarily through the induction of chondrocyte apoptosis (cell death).[1] This process is believed to be mediated by several mechanisms, including the activation of the TNF/TNFR1 signaling pathway, inhibition of proteoglycan and collagen synthesis, and the generation of oxidative stress.[1][2][3]
2. Which signaling pathways are implicated in this compound-induced chondrotoxicity?
The primary signaling pathway identified is the tumor necrosis factor/tumor necrosis factor receptor 1 (TNF/TNFR1) pathway.[1] Activation of this pathway by this compound leads to a cascade of downstream events culminating in chondrocyte apoptosis.[1] Other implicated mechanisms include the disruption of mitochondrial function and the induction of oxidative stress.[2][3]
3. What are the typical histopathological findings in this compound-induced cartilage abnormalities?
Histopathological examination of affected cartilage often reveals vesicle formation, loss of proteoglycans, clumping of collagen fibers, and degeneration and necrosis of chondrocytes.[4] In more severe lesions, chondrocyte clustering and metaplasia into spindle-shaped cells can be observed.
4. Are the effects of this compound on cartilage reversible?
Some studies suggest that the inhibitory effects of fluoroquinolones on proteoglycan synthesis may be transitory.[3][5] However, the overall reversibility of the cartilage damage likely depends on the dosage and duration of this compound exposure, as well as the age and species of the animal.
5. What are some potential strategies to mitigate this compound-induced cartilage damage in experimental settings?
In experimental models, co-administration of antioxidants may help to counteract the oxidative stress component of chondrotoxicity. Additionally, exploring the use of agents that inhibit the TNF/TNFR1 signaling pathway could be a potential therapeutic avenue. Gene silencing of TNFR1 has been shown to decrease chondrocyte apoptosis in vitro.[1]
Troubleshooting Guides
In Vitro Experiments (Primary Chondrocyte Cultures)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low chondrocyte viability after isolation | Over-digestion with enzymes; mechanical stress during isolation. | Optimize enzyme concentration and digestion time. Handle cell pellets gently during centrifugation and resuspension. |
| Poor cell attachment and growth after thawing frozen chondrocytes | Suboptimal freezing/thawing technique; DMSO toxicity. | Freeze cells at passage 1 (P1) instead of P0.[6] Ensure slow freezing and rapid thawing. Wash cells thoroughly after thawing to remove all traces of DMSO.[6] |
| Inconsistent results in chondrotoxicity assays (e.g., MTT, CCK-8) | Variation in cell seeding density; uneven drug distribution; contamination. | Ensure a homogenous single-cell suspension before seeding. Mix the drug-containing media well before adding to the cells. Regularly check for and discard any contaminated cultures. |
| High background in gene expression analysis (qRT-PCR) | Genomic DNA contamination; poor primer design. | Treat RNA samples with DNase I before reverse transcription. Design and validate primers for specificity and efficiency. |
In Vivo Experiments (Juvenile Animal Models)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in the severity of cartilage lesions between animals | Genetic variability within the animal strain; differences in weight and metabolism. | Use a sufficiently large sample size to account for individual variations. Normalize drug dosage to body weight and ensure consistent administration. |
| Difficulty in detecting early-stage cartilage damage | Insensitive detection methods. | Employ more sensitive techniques such as histology with specific stains for proteoglycans (e.g., Safranin-O) and immunohistochemistry for apoptosis markers (e.g., caspase-3). |
| Secondary infections or health complications in study animals | Compromised immune system due to experimental stress. | Maintain a sterile and controlled environment for animal housing. Closely monitor animal health and provide appropriate veterinary care. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Canine Chondrocytes
| This compound Concentration (µg/mL) | Chondrocyte Apoptosis Rate (% increase over control) | Reference |
| 20 | Significant increase | [1] |
| 50 | Dose-dependent increase | [1] |
| 100 | Further dose-dependent increase | [1] |
Table 2: Time-Course of this compound's Effect on Canine Chondrocyte Apoptosis
| Time (hours) | Chondrocyte Apoptosis Rate (% increase over control) | Reference |
| 2 | Significant increase | [1] |
| 8 | Time-dependent increase | [1] |
| 24 | Further time-dependent increase | [1] |
Experimental Protocols
In Vitro Chondrotoxicity Assay Using Primary Canine Chondrocytes
Objective: To assess the dose-dependent cytotoxic effects of this compound on juvenile canine chondrocytes.
Methodology:
-
Chondrocyte Isolation:
-
Aseptically harvest articular cartilage from the femoral condyles and humeral heads of juvenile dogs.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces with 0.25% trypsin for 30 minutes at 37°C.
-
Further digest with 0.2% collagenase II in DMEM/F12 medium overnight at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in complete culture medium (DMEM/F12 with 10% FBS and 1% penicillin-streptomycin).
-
-
Cell Culture and Treatment:
-
Seed the isolated chondrocytes in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Culture the cells for 24 hours to allow for attachment.
-
Prepare various concentrations of this compound (e.g., 0, 20, 50, 100 µg/mL) in complete culture medium.
-
Replace the culture medium with the this compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Histopathological Evaluation of Cartilage Lesions
Objective: To qualitatively and semi-quantitatively assess cartilage damage in juvenile animals treated with this compound.
Methodology:
-
Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the animals and dissect the major weight-bearing joints (e.g., knee, hip, shoulder).
-
Fix the joint tissues in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the bone-cartilage samples using a suitable decalcifying agent (e.g., 10% EDTA).
-
Process the decalcified tissues through graded alcohols and xylene, and embed in paraffin wax.
-
-
Histological Staining:
-
Cut 5 µm thick sections from the paraffin blocks.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Stain with Safranin-O with a Fast Green counterstain to assess proteoglycan content (cartilage will stain red/orange, and bone green).
-
-
Microscopic Examination and Scoring:
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes such as chondrocyte necrosis, loss of proteoglycans (reduced Safranin-O staining), fissures, and vesicle formation.
-
Use a semi-quantitative scoring system to grade the severity of the lesions.
-
Visualizations
Signaling Pathway
Caption: this compound-induced chondrotoxicity signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying this compound chondrotoxicity.
References
- 1. Effects of TNFR1 gene silencing on early apoptosis of this compound-treated chondrocytes from juvenile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF/TNFR signal transduction pathway-mediated anti-apoptosis and anti-inflammatory effects of sodium ferulate on IL-1β-induced rat osteoarthritis chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteoglycan and Collagen Biochemical Variations during Fluoroquinolone-Induced Chondrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histologic and histochemical changes in articular cartilages of immature beagle dogs dosed with difloxacin, a fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Marbofloxacin stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of marbofloxacin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Its bactericidal activity is concentration-dependent and is mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.[1]
Q2: What are the critical factors affecting this compound stability in experimental settings?
The primary factors that can affect the stability of this compound in solution are pH, temperature, and exposure to light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1]
Q3: How stable is this compound in acidic, basic, and neutral aqueous solutions?
This compound is relatively stable in acidic, basic, and neutral conditions under moderate heat. In a forced degradation study at 60°C, the degradation of this compound was found to be between 1% and 3% in 0.1 M HCl, 0.1 M NaOH, and neutral water, indicating good stability under these hydrolytic stress conditions.[2] However, under photolytic (light-induced) conditions, this compound is most reactive in its cationic form, which is predominant in acidic conditions, and is more photostable at a basic pH of 10.[3][4]
Q4: What is the effect of temperature on the stability of this compound?
While one study on photodegradation suggested that temperature did not have a significant effect, forced degradation studies are typically conducted at elevated temperatures to accelerate degradation.[3] For instance, a study on this compound's stability used a temperature of 60°C to induce degradation.[2][5] Another study on a similar fluoroquinolone, ciprofloxacin, showed thermal decomposition occurring at much higher temperatures, between 280 and 550°C.[6] For practical laboratory purposes, it is recommended to store this compound solutions under refrigerated conditions to minimize any potential thermal degradation over time. The solid crystalline form of this compound is stable for at least four years when stored at -20°C.[7]
Q5: How should I prepare and store this compound solutions for my experiments?
This compound is a pale yellow crystalline powder.[8] It is soluble in water, slightly soluble in ethanol, and very soluble in methanol.[8] For biological experiments, stock solutions can be prepared in organic solvents like DMSO or ethanol.[7] Aqueous solutions can be prepared by dissolving the crystalline solid in buffers like PBS (pH 7.2), where its solubility is approximately 5 mg/mL.[7] It is recommended not to store aqueous solutions for more than one day.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound in the stock or working solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. Protect solutions from light, especially if working with acidic buffers. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound during sample preparation or storage. | Analyze samples immediately after preparation. If storage is necessary, keep them at a low temperature and protected from light. Review the pH of your sample and mobile phase to ensure they are within a stable range for this compound. |
| Low recovery of this compound from spiked samples | Adsorption of the compound to container surfaces or instability in the sample matrix. | Use silanized glassware or polypropylene tubes to minimize adsorption. Evaluate the stability of this compound in your specific sample matrix by performing a time-course experiment. |
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different stress conditions.
Table 1: Stability of this compound under Forced Hydrolysis and Oxidation
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | Not Specified | 1 - 3 |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | Not Specified | 1 - 3 |
| Neutral Hydrolysis | H₂O | 60°C | Not Specified | 1 - 3 |
| Oxidation | 3% H₂O₂ | 60°C | Not Specified | 1 - 3 |
Data sourced from a forced degradation study.[2]
Table 2: Photostability of this compound at Different pH Values
| pH Condition | Predominant Form | Relative Photostability |
| Acidic (e.g., pH 3.2) | Cationic | Most Reactive (Least Stable) |
| Neutral (e.g., pH 7-8) | Zwitterionic | Moderately Reactive |
| Basic (e.g., pH 10) | Anionic | Photostable (Most Stable) |
This table is based on qualitative descriptions of photodegradation kinetics.[3][4]
Experimental Protocols
Protocol 1: General Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the this compound solution (100 µg/mL in water) to a light source providing combined visible and UV output.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used for the quantitative analysis of this compound in the presence of its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (with 0.2% formic acid) and ethanol (e.g., 70:30, v/v).[9]
-
Flow Rate: 0.7 mL/min.[9]
-
Detection Wavelength: 296 nm.[9]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and degraded samples.
-
Record the chromatograms and calculate the percentage of this compound remaining and the percentage of degradation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical degradation of this compound and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates | MDPI [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Enhancing Marbofloxacin Penetration into Bacterial Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance marbofloxacin penetration into bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against bacterial biofilms compared to planktonic bacteria?
A1: Bacterial biofilms present a significant challenge for antibiotic efficacy due to a multifactorial defense system.[1][2][3] The extracellular polymeric substance (EPS) matrix acts as a physical barrier, impeding the penetration of antibiotics like this compound.[1][2] Additionally, bacteria within a biofilm exhibit stratified metabolic rates, with cells in deeper layers being metabolically inactive and thus less susceptible to antibiotics that target active cellular processes.[1] Other contributing factors include the presence of persister cells, increased genetic exchange leading to resistance, the action of efflux pumps that actively remove the antibiotic from the bacterial cells, and adaptive changes in gene expression.[1][4]
Q2: What are the primary strategies to enhance this compound penetration and efficacy against biofilms?
A2: Several strategies are being explored to overcome biofilm resistance to this compound:
-
Combination Therapy: Using this compound with other antimicrobial agents or adjuvants. For instance, combining it with gentamicin has shown synergistic or partially synergistic effects against Pseudomonas aeruginosa.[5][6] Adjuvants like N-acetylcysteine and recombinant deoxyribonuclease I can help disrupt the biofilm matrix.[4]
-
Novel Drug Delivery Systems: Encapsulating this compound in systems like liposomes, polymeric microparticles (e.g., PLGA), or nanoparticles can improve its delivery and sustain its release at the biofilm site.[7][8][9][10]
-
Efflux Pump Inhibitors (EPIs): Since efflux pumps contribute to antibiotic resistance in biofilms, combining this compound with EPIs can increase its intracellular concentration and effectiveness.[11][12][13]
-
Biofilm Dispersal Agents: Compounds that induce the dispersal of biofilm cells can render them more susceptible to this compound.[14][15]
Q3: Can combining this compound with other antibiotics have a negative effect?
A3: Yes, some antibiotic combinations can be antagonistic. For example, one study observed that combining this compound with amoxicillin or cefalexin unexpectedly reduced bacterial eradication in some cases.[16] It is hypothesized that the increased stress from two drugs could lead to the formation of "persister cells," which are highly tolerant to antibiotics.[16] Therefore, it is crucial to experimentally validate any antibiotic combination for synergistic effects.
Q4: What is the role of quorum sensing in biofilm resistance, and can it be targeted?
A4: Quorum sensing (QS) is a cell-to-cell communication system that plays a crucial role in biofilm formation, maturation, and the expression of virulence factors.[1][10][17] By interfering with QS signaling, it is possible to inhibit biofilm development and potentially increase the susceptibility of bacteria to antibiotics like this compound.[1][15] Quorum sensing inhibitors represent a promising anti-biofilm strategy.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in biofilm inhibition/eradication assays.
| Possible Cause | Troubleshooting Step |
| Variability in biofilm formation | Ensure consistent inoculum density, growth medium, incubation time, and temperature. Use strains known for robust biofilm formation.[18] |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in microtiter plates | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |
| Improper washing steps | Be gentle during washing steps to avoid dislodging the biofilm. Ensure complete removal of planktonic cells. |
Problem 2: this compound shows poor efficacy even with a potential enhancer.
| Possible Cause | Troubleshooting Step |
| Antagonistic interaction | The enhancer may be interfering with this compound's mechanism of action. Perform a checkerboard assay to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[5][6] |
| Suboptimal concentration of the enhancer | Titrate the concentration of the enhancing agent to find the optimal dose that is effective without being toxic to the host cells. |
| Degradation of the enhancer or this compound | Check the stability of both compounds under your experimental conditions (pH, temperature, medium components). |
| Development of resistance | Isolate bacteria from treated biofilms and determine their minimum inhibitory concentration (MIC) to this compound to check for resistance development.[6] |
Problem 3: Difficulty in quantifying biofilm reduction accurately.
| Possible Cause | Troubleshooting Step |
| Crystal Violet staining issues | Ensure complete destaining and transfer of the dye for accurate absorbance reading. This method primarily measures biomass, not cell viability.[19] |
| Metabolic assays (e.g., Resazurin, TTC) giving variable results | These assays depend on the metabolic activity of the cells, which can vary within a biofilm. They may not accurately reflect the number of viable cells.[19][20][21][22] |
| Colony Forming Unit (CFU) counting is not reproducible | Ensure complete dispersal of the biofilm matrix using sonication or enzymatic treatment before plating. Perform serial dilutions accurately.[16] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Other Antibiotics Against Staphylococcal Biofilms
| Antibiotic | Bacterial Species | Bacterial Reduction in Biofilm (log₁₀ CFU) | Reference |
| This compound | S. pseudintermedius | 2.9 | [16] |
| This compound | S. aureus | 5.4 | [16] |
| Amoxicillin | S. pseudintermedius | 0.55 - 0.61 | [16] |
| Cefalexin | S. pseudintermedius | 0.55 - 0.61 | [16] |
| Doxycycline | S. pseudintermedius | 0.55 - 0.61 | [16] |
| Clindamycin | S. pseudintermedius | 0.75 | [16] |
| Amoxicillin | S. aureus | 0.50 - 0.57 | [16] |
| Cefalexin | S. aureus | 0.50 - 0.57 | [16] |
| Doxycycline | S. aureus | 0.50 - 0.57 | [16] |
| Clindamycin | S. aureus | 1.84 | [16] |
Table 2: Synergistic Effect of this compound and Gentamicin against P. aeruginosa
| Parameter | This compound Alone | Gentamicin Alone | This compound + Gentamicin | Reference |
| MIC Range (mg/L) | 0.25 - 64 | 0.25 - 32 | 0.031 - 8 | [5][6] |
| MIC₉₀ (mg/L) | 16 | 8 | 1 | [5][6] |
| Mean FIC Index * | - | - | 0.546 (Partial Synergy) | [5][6] |
*Fractional Inhibitory Concentration (FIC) index: ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates indifference, and ≥ 4 indicates antagonism.
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Formation and Quantification
This protocol is adapted from standard methods for assessing biofilm formation and the efficacy of antimicrobial agents.[18][19]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound and/or enhancing agent
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture to a final concentration of approximately 1x10⁵ CFU/mL in TSB with 1% glucose.
-
Biofilm Formation: Add 200 µL of the bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C without shaking.
-
Treatment: Gently remove the planktonic bacteria by aspiration. Wash the wells twice with 200 µL of sterile PBS. Add 200 µL of fresh medium containing the desired concentrations of this compound and/or the enhancing agent. Incubate for another 24 hours.
-
Quantification (Crystal Violet Staining): a. Discard the medium and wash the wells twice with PBS. b. Fix the biofilm with 200 µL of methanol for 15 minutes. c. Remove the methanol and air dry the plate. d. Stain the biofilm with 200 µL of 0.1% crystal violet for 10 minutes. e. Wash the wells with distilled water until the washing water is clear. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well. g. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is based on the Calgary Biofilm Device concept and is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[20][23][24]
Materials:
-
Calgary Biofilm Device (or similar peg-lid 96-well plate system)
-
Bacterial strain and appropriate growth medium
-
This compound and/or enhancing agent
-
Sterile PBS
-
Sonicator
-
Agar plates for CFU counting
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension as described in Protocol 1. Place the peg lid onto the plate and incubate for 24-48 hours to allow biofilm formation on the pegs.
-
Treatment: Transfer the peg lid to a new 96-well plate containing serial dilutions of this compound and/or the enhancing agent in fresh medium. Incubate for 24 hours.
-
Biofilm Disruption and Viability Testing: a. Rinse the peg lid in a 96-well plate containing sterile PBS to remove non-adherent cells. b. Place the peg lid in a new 96-well plate containing 200 µL of sterile PBS or recovery medium. c. Sonicate the plate for 5-10 minutes to dislodge the biofilm cells from the pegs. d. Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar plates for CFU counting.
-
MBEC Determination: The MBEC is defined as the lowest concentration of the antimicrobial agent that results in no viable cells (or a significant reduction, e.g., 3-log reduction) from the biofilm.
Visualizations
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for combating antibiotic resistance in bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-encapsulated microparticles provide sustained drug release for treatment of veterinary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | Efflux pumps as potential targets for biofilm inhibition [frontiersin.org]
- 12. Efflux pump inhibitor combined with ofloxacin decreases MRSA biofilm formation by regulating the gene expression of NorA and quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canberra IP [canberra-ip.com]
- 15. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance [mdpi.com]
- 16. Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Investigation on Antibiotic-Resistance, Biofilm Formation and Virulence Factors in Multi Drug Resistant and Non Multi Drug Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections | MDPI [mdpi.com]
- 23. Biofilm antimicrobial susceptibility through an experimental evolutionary lens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Marbofloxacin and Enrofloxacin Efficacy in Canine Medicine
This guide provides a detailed, data-driven comparison of two third-generation fluoroquinolone antibiotics, marbofloxacin and enrofloxacin, for use in dogs. It is intended for researchers, veterinarians, and drug development professionals, offering an objective analysis of their in vitro activity, pharmacokinetic profiles, and clinical efficacy supported by experimental data.
Mechanism of Action
Both this compound and enrofloxacin are synthetic, broad-spectrum bactericidal agents. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4][5] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription.[2] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for decatenating interlinked daughter chromosomes following replication.[2][5] By binding to these enzyme-DNA complexes, fluoroquinolones trap them in a state where the DNA is cleaved, leading to a blockage of DNA synthesis and ultimately, bacterial cell death.[1][3][4]
References
Validating Marbofloxacin Dosage Regimens: A Comparative Guide for Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of marbofloxacin's performance with other key fluoroquinolones, supported by experimental data from murine infection models. The following sections detail the pharmacokinetics, pharmacodynamics, and experimental protocols to aid in the validation of effective dosage regimens.
Performance Comparison of Fluoroquinolones
This compound, a third-generation fluoroquinolone developed for veterinary use, demonstrates potent concentration-dependent bactericidal activity against a broad spectrum of pathogens, particularly Gram-negative bacteria such as Pasteurella multocida, a significant cause of respiratory disease in cattle.[1][2][3] While direct in vivo comparative studies in murine models are limited, a combination of in vivo this compound studies and in vitro comparative data provides valuable insights into its efficacy relative to other fluoroquinolones like ciprofloxacin and enrofloxacin.
Pharmacokinetic and Pharmacodynamic Parameters
The efficacy of fluoroquinolones is best predicted by the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][2][3] Studies in a neutropenic murine lung infection model with P. multocida have established the fAUC/MIC targets for this compound.
Table 1: this compound Pharmacokinetic/Pharmacodynamic (PK/PD) Targets against Pasteurella multocida in a Murine Lung Infection Model [1][2][3]
| Efficacy Endpoint | Required fAUC/MIC (h) |
| Bacteriostatic Effect | 40.84 |
| 2-log10 Bacterial Reduction | 139.34 |
| 3-log10 Bacterial Reduction | 278.08 |
Data derived from a neutropenic murine lung infection model with Pasteurella multocida.
Pharmacokinetic studies in infected neutropenic mice revealed that this compound exhibits linear kinetics over a dose range of 1.25 to 10 mg/kg.[1] The plasma protein binding in these mice was determined to be 29.77%.[1][2][3]
In Vitro Efficacy Comparison
In the absence of extensive direct in vivo comparative studies, in vitro minimum inhibitory concentration (MIC) data serves as a crucial metric for comparing the potency of different fluoroquinolones against various pathogens.
Table 2: Comparative in Vitro Activity (MIC90) of this compound and Other Fluoroquinolones against Veterinary Pathogens
| Bacterial Species | This compound MIC90 (μg/mL) | Enrofloxacin MIC90 (μg/mL) | Ciprofloxacin MIC90 (μg/mL) |
| Bordetella bronchiseptica (feline) | 0.5 | 0.5 | 1 |
| Pseudomonas aeruginosa | >8 | >8 | >4 |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of bacterial isolates.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of these findings. The following section outlines the protocol for a neutropenic murine lung infection model used to determine the efficacy of this compound.
Neutropenic Murine Lung Infection Model Protocol
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Animal Model: Specific pathogen-free female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are infected with a logarithmic-phase culture of Pasteurella multocida via intratracheal instillation.
-
Treatment: this compound is administered subcutaneously at various dosage regimens.
-
Sample Collection: At designated time points post-treatment, mice are euthanized, and lung homogenates are prepared.
-
Bacterial Quantification: Viable bacterial counts in the lung homogenates are determined by plating serial dilutions on appropriate agar plates.
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine plasma drug concentrations using methods like high-performance liquid chromatography (HPLC).
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for validating this compound dosage regimens in the described murine infection model.
Caption: Experimental workflow for validating this compound dosage in a murine lung infection model.
References
Cross-Resistance Between Marbofloxacin and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between marbofloxacin and other veterinary fluoroquinolones, supported by experimental data. The development of resistance to fluoroquinolones is a significant concern in both human and veterinary medicine, and understanding the patterns of cross-resistance is crucial for effective antimicrobial stewardship and the development of new therapeutic agents.
Mechanisms of Fluoroquinolone Resistance and Cross-Resistance
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, recombination, and repair. Resistance to fluoroquinolones primarily arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.[1]
A single mutation in gyrA can confer resistance to older quinolones like nalidixic acid and reduce susceptibility to fluoroquinolones. High-level resistance to fluoroquinolones, including this compound, typically requires additional mutations in gyrA and/or parC.[1][2] Due to the similar mechanism of action and target sites among fluoroquinolones, a mutation that confers resistance to one fluoroquinolone is highly likely to confer resistance to others, leading to cross-resistance.[3]
Another significant mechanism contributing to fluoroquinolone resistance is the overexpression of efflux pumps.[4] These are membrane proteins that actively transport a wide range of compounds, including fluoroquinolones, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[5][6] Overexpression of these pumps can lead to low- to moderate-level resistance to multiple classes of antibiotics, including various fluoroquinolones.[4]
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against common veterinary pathogens. The data illustrates the extent of cross-resistance, where resistance to one fluoroquinolone often correlates with elevated MICs for others.
Table 1: Comparative MICs (μg/mL) of Fluoroquinolones against Pseudomonas aeruginosa Isolates from Canine Otitis
| Fluoroquinolone | MIC Range | MIC50 | MIC90 |
| This compound | 0.25 - 64 | 16 | >64 |
| Enrofloxacin | ≤0.12 - >128 | 4 | >128 |
| Ciprofloxacin | ≤0.12 - >128 | 1 | 4 |
| Orbifloxacin | 0.5 - >128 | 4 | >128 |
Data compiled from studies on canine isolates.[7][8] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MICs (μg/mL) of Fluoroquinolones against Fluoroquinolone-Resistant Escherichia coli
| Fluoroquinolone | MIC Range | MIC50 | MIC90 |
| This compound | 0.03125 - 64 | 0.5 | 2 |
| Enrofloxacin | 0.125 - 64 | 1 | 32 |
| Ciprofloxacin | 0.0625 - 16 | 0.125 | 8 |
Data compiled from various studies on veterinary isolates.[1][9][10]
Table 3: Comparative MICs (μg/mL) of Fluoroquinolones against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)
| Fluoroquinolone | Percentage of Resistant Isolates |
| This compound | 95% |
| Enrofloxacin | 95% |
| Ciprofloxacin | Not reported |
| Pradofloxacin | 95% |
Data from a study on MRSP isolates from various clinical cases in dogs.[11]
Experimental Protocols
The data presented in this guide is primarily derived from antimicrobial susceptibility testing performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
2. Preparation of Antimicrobial Dilutions:
-
Stock solutions of the fluoroquinolones (this compound, enrofloxacin, ciprofloxacin, etc.) are prepared.
-
A series of two-fold serial dilutions of each antimicrobial agent is made in CAMHB in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values for the tested organisms.[10]
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[13]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
-
The results are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by organizations such as the CLSI.
Visualizing Cross-Resistance Mechanisms
The following diagrams illustrate the key mechanisms of fluoroquinolone resistance and the logical flow of experimental testing.
Caption: Mechanisms leading to fluoroquinolone cross-resistance.
Caption: Experimental workflow for determining cross-resistance.
References
- 1. Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative quantification of the in vitro activity of veterinary fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Modeling of In Vitro Activity of this compound against Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial resistance and novel mutations detected in the gyrA and parC genes of Pseudomonas aeruginosa strains isolated from companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial testing of selected fluoroquinolones against Pseudomonas aeruginosa isolated from canine otitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of this compound and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 10. In vitro Activity of Enrofloxacin, this compound and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Marbofloxacin and Ciprofloxacin Activity Against Escherichia coli Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two critical fluoroquinolone antibiotics, marbofloxacin and ciprofloxacin, against Escherichia coli (E. coli). The following sections present a synthesis of experimental data, outline the methodologies for antimicrobial susceptibility testing, and illustrate the underlying molecular mechanisms of action and resistance.
Data Presentation: In Vitro Susceptibility of E. coli
The in vitro efficacy of this compound and ciprofloxacin against E. coli is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are critical metrics for comparing the potency of these antimicrobial agents.
A review of published data from various studies on E. coli isolates, primarily from veterinary sources, indicates that ciprofloxacin generally exhibits greater in vitro activity (i.e., lower MIC values) compared to this compound. However, the susceptibility can vary depending on the origin of the isolates and their resistance profiles.
| Antibiotic | Isolate Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Porcine (Digestive) | 1717 (2005-2013) | - | 0.5 or 1 | - |
| Canine | 55 | 0.06 | 1 | - | |
| Canine | - | - | - | 0.25 - 1 (for susceptible strains) | |
| Ciprofloxacin | Canine | - | - | - | 0.06 - 1 (for susceptible strains) |
| Poultry | 18 | - | - | Ciprofloxacin showed higher activity than enrofloxacin | |
| Porcine | - | Ciprofloxacin showed greater activity than enrofloxacin | - | - |
Note: Data is aggregated from multiple sources and direct comparison should be made with caution due to variations in study design and isolate populations. The provided data indicates general trends in susceptibility.
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of MIC values for this compound and ciprofloxacin against E. coli isolates is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Standard)
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the E. coli isolate.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent.
-
Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
2. Inoculum Preparation:
-
E. coli isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.
-
A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (clear well).
Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action and Resistance
Fluoroquinolones, including this compound and ciprofloxacin, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1] In Gram-negative bacteria such as E. coli, DNA gyrase is the primary target.
These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, which ultimately leads to the inhibition of DNA synthesis and bacterial cell death.[2][3][4]
Resistance to fluoroquinolones in E. coli can emerge through several mechanisms, which can act independently or in concert to reduce the susceptibility of the bacterium to these drugs.
1. Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance. These mutations reduce the binding affinity of the fluoroquinolone to its target enzymes.
2. Reduced Intracellular Concentration:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli, actively transports fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[1][5]
-
Decreased Permeability: Mutations leading to the downregulation of outer membrane porins can decrease the influx of fluoroquinolones into the bacterial cell.
3. Plasmid-Mediated Resistance: The acquisition of plasmids carrying quinolone resistance (qnr) genes, the aac(6')-ib-cr gene (which encodes an aminoglycoside acetyltransferase that can also modify ciprofloxacin), or efflux pump genes (qepA, oqxAB) can confer low-level resistance.[6] While these mechanisms on their own may not lead to clinical resistance, they can facilitate the selection of higher-level resistance mutations.[5]
The following diagram illustrates the mechanism of action of fluoroquinolones and the key resistance pathways in E. coli.
Caption: Fluoroquinolone action and resistance in E. coli.
Concluding Remarks
Both this compound and ciprofloxacin are potent fluoroquinolones effective against E. coli. Comparative data suggests that ciprofloxacin generally demonstrates superior in vitro activity against E. coli isolates. The emergence of resistance, driven by target site mutations, efflux pump overexpression, and plasmid-mediated mechanisms, poses a significant challenge to the continued efficacy of this important class of antibiotics. Continuous surveillance of antimicrobial susceptibility patterns is crucial to guide appropriate clinical use and mitigate the spread of resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of fluoroquinolone resistance among Escherichia coli isolates from urinary tract infections in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Efficacy of Marbofloxacin and Orbifloxacin: A Comparative Guide
This guide provides a detailed in vitro comparison of two third-generation fluoroquinolones, marbofloxacin and orbifloxacin, widely used in veterinary medicine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their antimicrobial performance.
Mechanism of Action
Both this compound and orbifloxacin are synthetic bactericidal agents that belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, both drugs induce lethal DNA damage in susceptible bacteria.
Mechanism of action of this compound and orbifloxacin.
Quantitative In Vitro Performance
The in vitro potency of this compound and orbifloxacin is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while MPC is the lowest concentration that prevents the growth of resistant mutants.
Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC₅₀ and MIC₉₀ values for this compound and orbifloxacin against common veterinary pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MIC (µg/mL) of this compound and Orbifloxacin against Canine Pathogens
| Bacterial Species | Drug | MIC₅₀ | MIC₉₀ |
| Escherichia coli | This compound | 0.06 | 0.12 |
| Orbifloxacin | 0.063 - 2 | 1 - 8 | |
| Staphylococcus pseudintermedius | This compound | ≤0.12 | 0.25 |
| Orbifloxacin | - | 0.5 | |
| Pseudomonas aeruginosa | This compound | 1 | 32 |
| Orbifloxacin | 1 - 4 | 16 - 128 | |
| Proteus mirabilis | This compound | 0.12 | 0.25 |
| Orbifloxacin | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution as testing conditions may vary.
Mutant Prevention Concentration (MPC)
The MPC is a critical parameter for assessing the potential of an antibiotic to select for resistant bacterial strains.
Table 2: Comparative MPC (µg/mL) of this compound and Orbifloxacin
| Bacterial Species | Drug | MPC Range |
| Escherichia coli (canine origin) | This compound | - |
| Orbifloxacin | 0.5 - 32 | |
| Staphylococcus pseudintermedius (canine origin) | This compound | - |
| Orbifloxacin | 4 - 128 | |
| Pseudomonas aeruginosa (canine origin) | Orbifloxacin | 16 - 128 |
Note: Direct comparative MPC data for this compound against these specific canine isolates was not available in the reviewed literature.
One study found that the MPCs of this compound were 1.2-fold higher than those of pradofloxacin for E. coli ATCC 8739, while orbifloxacin's MPCs were 5-fold higher. For S. aureus ATCC 6538, the MPCs of both this compound and another fluoroquinolone, enrofloxacin, were 6-fold higher than pradofloxacin, whereas orbifloxacin's were 15-fold higher.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal activity of an antimicrobial over time. A study on this compound against canine pathogens demonstrated its rapid, concentration-dependent killing. For susceptible isolates of S. pseudintermedius and E. coli, a 3 log₁₀ reduction in bacterial count was achieved within 4-8 hours and 0.5-4 hours, respectively, at 8 times the MIC.[1] While direct comparative time-kill data for orbifloxacin was not found, as a fluoroquinolone, it is also expected to exhibit concentration-dependent bactericidal activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining MIC values.
Workflow for MIC determination via broth microdilution.
-
Preparation of Antibiotic Dilutions : A series of two-fold dilutions of this compound and orbifloxacin are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation : The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Mutant Prevention Concentration (MPC) Determination
The MPC is determined using a high-density inoculum on agar plates.
-
Inoculum Preparation : A large bacterial population (>10¹⁰ CFU) is prepared by concentrating an overnight broth culture.
-
Plate Preparation : Mueller-Hinton agar plates are prepared containing a range of antibiotic concentrations, typically multiples of the MIC.
-
Inoculation : A high-density bacterial suspension is spread onto the surface of each agar plate.
-
Incubation : Plates are incubated at 35-37°C for an extended period (e.g., 48-72 hours) to allow for the growth of less susceptible mutants.
-
Result Interpretation : The MPC is the lowest antibiotic concentration that prevents the growth of any bacterial colonies.
Conclusion
Both this compound and orbifloxacin demonstrate broad-spectrum in vitro activity against key veterinary pathogens. Based on the available MIC data, this compound may exhibit greater potency against certain Gram-negative organisms like E. coli and P. aeruginosa compared to orbifloxacin, as indicated by lower MIC₉₀ values in some studies.[2] Conversely, both drugs show activity against Gram-positive bacteria such as S. pseudintermedius.
The limited comparative MPC data suggests that this compound may have a lower MPC than orbifloxacin against E. coli and S. aureus, potentially indicating a lower propensity to select for resistant mutants. However, more direct comparative studies are needed to confirm this. The selection of either agent for clinical use should be guided by bacterial culture and susceptibility testing, along with consideration of the specific infection and pharmacokinetic properties of the drug.
References
Marbofloxacin: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of marbofloxacin clinical trial data, offering an objective comparison of its performance against other veterinary antibiotics. The information presented is supported by experimental data to aid in research, scientific discovery, and drug development.
Executive Summary
This compound, a third-generation fluoroquinolone antibiotic exclusively for veterinary use, has demonstrated broad-spectrum bactericidal activity against a range of Gram-negative and Gram-positive bacteria. Clinical trials have established its efficacy in treating infections in various animal species, including bovine respiratory disease (BRD), canine and feline skin and soft tissue infections, and urinary tract infections. This report synthesizes key findings from multiple studies, presenting comparative efficacy, safety, and in-vitro activity data.
Comparative Efficacy of this compound
The clinical efficacy of this compound has been evaluated in numerous studies, often in direct comparison with other widely used antibiotics. The following tables summarize the key findings from these clinical trials.
Bovine Respiratory Disease (BRD)
Table 1: Efficacy of this compound in Treating Bovine Respiratory Disease
| Treatment Group | Dosage | Duration | Clinical Cure Rate | Pathogen Susceptibility (MIC90, µg/mL) | Reference |
| This compound | 2 mg/kg/day | 4 days | 84% | P. haemolytica: 0.08, P. multocida: 0.04 | [1] |
| Tilmicosin | 10 mg/kg | Single dose | 82% | Not specified in study | [1] |
| This compound | 10 mg/kg | Single dose | 85% (non-inferior to florfenicol) | Not specified in study | [2] |
| Florfenicol | 40 mg/kg | Single dose | 89% | Not specified in study | [2] |
| This compound (2 doses) | Not specified | 2 doses | Absence of pneumonia on Day 7 | Not specified in study | [3] |
| This compound (1 dose) | Not specified | Single dose | Mild pneumonia on Day 7 | Not specified in study | [3] |
| Ceftiofur (1 dose) | Not specified | Single dose | Mild pneumonia on Day 7 | Not specified in study | [3] |
Canine Pyoderma
Table 2: Efficacy of this compound in Treating Canine Pyoderma
| Treatment Group | Dosage | Duration | Clinical Success Rate | Predominant Pathogen | Reference |
| This compound | 2.75 mg/kg/day | 21 or 28 days | 86.1% (successful treatment) | Staphylococcus intermedius | [4] |
| This compound | 2.12 mg/kg/day | 10 to 213 days | 84.6% (excellent response/cure) | Staphylococcus intermedius | [5] |
| This compound | 2 mg/kg/day | 5-40 days | 96% (very good results) | Staphylococcus intermedius | [6] |
| Amoxicillin-clavulanic acid | 25 mg/kg/day | 5-40 days | 74.5% (very good results) | Staphylococcus intermedius | [6] |
| This compound | 2 mg/kg/day | 3-16 weeks | 81% (responded to treatment) | Staphylococci (mainly S. intermedius) | [7] |
| Ibafloxacin | 15 mg/kg/day | 3-16 weeks | 74% (responded to treatment) | Staphylococci (mainly S. intermedius) | [7] |
Canine and Feline Urinary Tract Infections (UTIs)
Table 3: Efficacy of this compound in Treating Canine and Feline UTIs
| Species | Treatment | Dosage | Duration | Clinical Cure Rate | Bacterial Susceptibility | Reference |
| Dogs & Cats | This compound | 2 mg/kg/day | 10-28 days | 87.3% | 65.7% of dog isolates and 85.7% of cat isolates susceptible | [8][9][10] |
In-Vitro Antimicrobial Activity
The in-vitro activity of this compound against key veterinary pathogens is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
Table 4: Comparative In-Vitro Activity (MIC90 in µg/mL) of this compound and Enrofloxacin
| Pathogen | This compound | Enrofloxacin | Reference |
| Pasteurella multocida | 0.04 | Not specified | [1] |
| Mannheimia haemolytica | 0.08 | Not specified | [1] |
| Staphylococcus aureus | 2.00 | Not specified | |
| Escherichia coli | 4.00 | Not specified | |
| Streptococcus spp. | 0.50 | Not specified | |
| Pseudomonas aeruginosa | More effective than enrofloxacin | Less effective than this compound | [11] |
| β-Streptococci | More effective than enrofloxacin | Less effective than this compound | [11] |
Safety and Tolerability Profile
Clinical trials have demonstrated a good safety profile for this compound in target animal species.
Table 5: Reported Adverse Effects of this compound in Clinical Trials
| Species | Adverse Effects | Incidence | Reference |
| Dogs | Listlessness, anorexia, vomiting, soft stool, flatulence, polydipsia | 6/81 dogs in one study | [4] |
| Cattle | Better local tolerance at the injection site compared to tilmicosin (77.5% vs 42.2% without swelling) | P=0.001 | [1] |
| Dogs & Cats | Generally well-tolerated, with rare adverse reactions described in several clinical trials. | Not specified |
It is important to note that, like other fluoroquinolones, this compound is not recommended for use in young, growing animals due to the risk of cartilage abnormalities.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the experimental protocols from key studies cited in this guide.
Bovine Respiratory Disease (BRD) Clinical Trial Protocol
-
Study Design: A multicenter, controlled, randomized, and blinded field trial.[1]
-
Animal Selection: 180 ruminating calves with pyrexia and at least one respiratory sign.[1]
-
Treatment Groups:
-
Data Collection:
-
Outcome Assessment:
Canine Pyoderma Clinical Trial Protocol
-
Study Design: An open clinical trial conducted at multiple centers.[4]
-
Animal Selection: 72 dogs with superficial or deep bacterial pyoderma.[4]
-
Treatment Protocol: this compound administered orally at 2.75 mg/kg once daily for 21 or 28 days.[4]
-
Data Collection:
-
Pre-treatment aerobic bacteriological cultures of skin lesions were performed in 47 cases.[4]
-
-
Outcome Assessment:
Canine and Feline Urinary Tract Infection (UTI) Clinical Trial Protocol
-
Study Design: A clinical study involving client-owned animals.[8][9][10]
-
Animal Selection: 118 dogs and 123 cats with lower urinary tract symptoms. Animals that had received antimicrobial or anti-inflammatory therapy in the previous 15 days were excluded.[8][9][10]
-
Diagnosis: Confirmed by clinical findings, urinalysis, and imaging.[8][9][10]
-
Treatment Protocol: this compound tablets were administered orally at 2 mg/kg once daily for 10 days for lower UTIs. Dogs with prostatitis and/or persistent UTIs received the same dosage for up to 28 days.[8]
-
Data Collection:
-
Urine samples for bacterial culture and susceptibility testing were collected on day 0. A bacterial count of more than 10³ cfu/ml was considered indicative of a UTI.[8]
-
-
Outcome Assessment:
-
Clinical cure rate was determined based on the resolution of clinical signs.[8]
-
Visualizing Key Concepts
To further aid in the understanding of this compound's properties and its evaluation, the following diagrams illustrate its mechanism of action, a typical clinical trial workflow, and a logical flow for antibiotic selection.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for a randomized controlled clinical trial.
Caption: Logical flow for antibiotic selection in a clinical setting.
References
- 1. Pharmacokinetic and pharmacodynamic testing of this compound administered as a single injection for the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapy of difficult cases of canine pyoderma with this compound: a report of 39 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Treatment of canine pyoderma with ibafloxacin and this compound--fluoroquinolones with different pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Clinical efficacy of this compound in dogs and cats diagnosed with lower urinary tract disorders | Semantic Scholar [semanticscholar.org]
- 11. sat.gstsvs.ch [sat.gstsvs.ch]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
The Nexus of Laboratory and Lived Experience: Correlating Marbofloxacin's In Vitro Potency with Clinical Triumphs
A Comparative Guide for Researchers and Drug Development Professionals
The predictive power of in vitro susceptibility testing is a cornerstone of effective antimicrobial therapy. For marbofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, understanding the correlation between Minimum Inhibitory Concentration (MIC) values determined in the laboratory and the clinical outcomes observed in treated animals is paramount for optimizing dosing regimens and ensuring therapeutic success. This guide provides a comprehensive comparison of in vitro this compound susceptibility data with in vivo efficacy, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the relationship between in vitro this compound susceptibility (MIC) and in vivo outcomes for key veterinary pathogens.
Table 1: this compound in Vitro Susceptibility and Clinical Efficacy in Bovine Respiratory Disease (BRD)
| Pathogen | In Vitro MIC90 (µg/mL) | In Vivo Clinical Success Rate | Pharmacodynamic Target Associated with Efficacy |
| Mannheimia haemolytica | 0.08[1] | 85% - 89%[2] | fAUC/MIC > 125 h[3][4] |
| Pasteurella multocida | 0.04[1] | 85% - 89%[2] | fAUC/MIC > 125 h[3][4] |
| Histophilus somni | 0.06 | 85% - 100% (predicted)[3][4] | fAUC/MIC > 125 h[3][4] |
Table 2: this compound in Vitro Susceptibility and Clinical Efficacy in Canine and Feline Urinary Tract Infections (UTIs)
| Species | Pathogen(s) | Percentage of Susceptible Isolates | Overall Clinical Cure Rate |
| Dogs | Various (e.g., E. coli, Proteus mirabilis) | 65.7%[5] | 87.3%[5] |
| Cats | Various (e.g., E. coli, Coagulase-positive Staphylococci) | 85.7%[5] | 87.3%[5] |
Table 3: this compound in Vitro Susceptibility and Clinical Efficacy in Canine Pyoderma
| Pathogen | In Vitro MIC90 (µg/mL) | In Vivo Clinical Success Rate |
| Staphylococcus intermedius | 0.25 - 0.5 | 86.1%[6] |
| Staphylococcus aureus | 2.00[7] | Not specifically reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the typical experimental protocols used in the cited studies.
In Vitro Susceptibility Testing
-
Bacterial Isolation and Identification: Pathogens are isolated from clinical samples (e.g., transtracheal washes for BRD, urine for UTIs, skin swabs for pyoderma) using standard bacteriological techniques. Identification is typically performed using biochemical tests or automated systems.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8] Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth. The microplates are inoculated with a standardized bacterial suspension and incubated. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Clinical Efficacy Trials
-
Study Population: Animals with naturally occurring diseases (e.g., BRD, UTI, pyoderma) are enrolled in clinical trials. Diagnosis is confirmed through clinical examination and laboratory diagnostics, including bacterial culture and identification.
-
Treatment and Control Groups: Animals are randomly assigned to a treatment group receiving this compound at a specified dosage and a control group, which may receive a placebo or another active antibiotic.
-
Clinical and Bacteriological Evaluation: Clinical signs are scored at baseline and at specified time points throughout the study. For bacteriological evaluation, samples are collected before and after treatment to assess pathogen elimination.
-
Outcome Assessment: Clinical success is typically defined as the resolution of clinical signs. Bacteriological cure is defined as the elimination of the initial pathogen.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in correlating in vitro susceptibility with in vivo outcomes.
Caption: Experimental workflow for correlating in vitro MIC with in vivo clinical outcome.
Caption: The relationship between pharmacokinetics, pharmacodynamics, and clinical outcome.
References
- 1. A field comparison of the efficacy and tolerance of this compound in the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic/pharmacodynamic evaluation of this compound as a single injection for Pasteurellaceae respiratory infections in cattle using population pharmacokinetics and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of the clinical efficacy of this compound (Zeniquin) tablets for the treatment of canine pyoderma: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Activity of Enrofloxacin, this compound and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
Comparative Analysis of Marbofloxacin's Effect on Mitochondrial Function
A review of the current literature on the mitochondrial effects of marbofloxacin and other prominent fluoroquinolones for researchers, scientists, and drug development professionals.
Fluoroquinolones are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine. However, growing evidence suggests that these drugs can exert off-target effects, with mitochondria being a key target of their toxicity. This guide provides a comparative overview of the impact of this compound and other fluoroquinolones, such as enrofloxacin, ciprofloxacin, and levofloxacin, on mitochondrial function. While direct experimental data on this compound's specific effects on mitochondrial respiration, ATP production, and reactive oxygen species (ROS) generation are limited in the current scientific literature, this guide synthesizes the known mitochondrial toxicities of other fluoroquinolones to provide a probable framework for understanding this compound's potential impact.
Key Findings on Fluoroquinolone-Induced Mitochondrial Dysfunction
Fluoroquinolones are known to induce mitochondrial dysfunction through several mechanisms, leading to cellular damage and contributing to some of the adverse effects associated with this class of antibiotics.[1][2][3] The primary mechanisms include the inhibition of mitochondrial topoisomerase II, disruption of the electron transport chain (ETC), induction of oxidative stress, and initiation of the mitochondrial pathway of apoptosis.[4]
Table 1: Comparative Effects of Fluoroquinolones on Mitochondrial Function
| Parameter | This compound | Enrofloxacin | Ciprofloxacin | Levofloxacin |
| Mitochondrial Respiration | Data not available | Data not available | Inhibition of Complexes I and III reported[5][6] | Inhibition of Complexes I and III reported[5][6] |
| ATP Production | Data not available | Data not available | Reduced | Reduced |
| Reactive Oxygen Species (ROS) Production | Implied via oxidative stress[7] | Increased | Increased[1] | Increased |
| Mitochondrial Membrane Potential (ΔΨm) | Data not available | Data not available | Decreased | Decreased |
| Mitochondrial DNA (mtDNA) | Data not available | Data not available | Impaired replication due to Topoisomerase II inhibition | Data not available |
| Apoptosis Induction | Implied[8] | Data not available | Induces apoptosis[9] | Induces apoptosis[10] |
Note: "Data not available" indicates that specific quantitative data for this compound on these parameters were not found in the reviewed scientific literature. The effects of other fluoroquinolones are included for comparative purposes.
Mechanisms of Fluoroquinolone-Induced Mitochondrial Toxicity
The mitochondrial toxicity of fluoroquinolones is a multifaceted process. The following diagram illustrates the general proposed signaling pathway for fluoroquinolone-induced mitochondrial dysfunction.
Caption: General signaling pathway of fluoroquinolone-induced mitochondrial dysfunction.
Experimental Protocols
To assess the impact of fluoroquinolones on mitochondrial function, a variety of in vitro assays are commonly employed. The following provides a general workflow for such an investigation.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: General experimental workflow for assessing fluoroquinolone mitochondrial toxicity.
Detailed Methodologies:
-
Cell Culture: Mammalian cell lines (e.g., human hepatocytes, neurons, or tendon cells) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Drug Treatment: Cells are exposed to a range of concentrations of the fluoroquinolone of interest, typically spanning clinically relevant doses. A vehicle control (e.g., DMSO) is run in parallel.
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured using extracellular flux analyzers. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are determined by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
ATP Measurement: Intracellular ATP levels are quantified using commercially available kits, often based on the luciferin/luciferase reaction, with luminescence measured on a plate reader.
-
ROS Detection: Cellular and mitochondrial ROS levels are assessed using fluorescent probes. For example, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) measures general cellular ROS, while MitoSOX Red specifically detects mitochondrial superoxide. Fluorescence is quantified by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (ΔΨm): The potential-sensitive dye JC-1 is commonly used. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.
-
mtDNA Copy Number: Total DNA is extracted from cells, and the relative amount of a mitochondrial gene (e.g., MT-ND1) to a nuclear gene (e.g., B2M) is determined by quantitative polymerase chain reaction (qPCR).
-
Apoptosis Assays: Apoptosis can be detected by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry.
Logical Relationship of Fluoroquinolone Effects
The cascade of events following fluoroquinolone exposure leading to potential cellular damage can be visualized as a logical progression.
Caption: Logical flow of fluoroquinolone-induced cellular damage.
Conclusion
The available evidence strongly indicates that fluoroquinolones as a class can induce mitochondrial dysfunction, which is considered a significant contributor to their adverse effect profile. While specific experimental data for this compound's impact on key mitochondrial parameters are currently lacking in the public domain, it is reasonable to hypothesize that it may share similar toxicological properties with other members of its class, such as enrofloxacin, ciprofloxacin, and levofloxacin. Further research focusing directly on the mitochondrial effects of this compound is warranted to provide a more definitive comparative assessment and to better understand its safety profile at the subcellular level. Such studies would be invaluable for drug development professionals in designing safer and more effective therapeutic agents.
References
- 1. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment [ouci.dntb.gov.ua]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Fluoroquinolone-related neuropsychiatric and mitochondrial toxicity: a collaborative investigation by scientists and members of a social network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 7. Veterinary fluoroquinolones as emerging contaminants in marine environments: In vitro study of biochemical responses in subcellular fractions of the Mediterranean mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of marbofloxacin and difloxacin pharmacokinetics
A detailed analysis of the absorption, distribution, metabolism, and excretion profiles of two critical veterinary fluoroquinolones.
In the realm of veterinary medicine, the selection of an appropriate antimicrobial agent is paramount to therapeutic success. Among the fluoroquinolone class of antibiotics, marbofloxacin and difloxacin are two prominent choices for treating a variety of bacterial infections in companion and production animals. Understanding their pharmacokinetic profiles is crucial for optimizing dosing regimens and ensuring efficacy while minimizing the potential for adverse effects and the development of antimicrobial resistance. This guide provides a comprehensive, data-driven comparison of the pharmacokinetics of this compound and difloxacin, tailored for researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of a drug determine its concentration-time profile in the body and ultimately its therapeutic efficacy. The following tables summarize key pharmacokinetic parameters for this compound and difloxacin following oral administration in dogs, a commonly studied species for these drugs.
Table 1: Pharmacokinetic Parameters of this compound and Difloxacin in Dogs Following a Single Oral Dose
| Parameter | This compound (2.0-2.75 mg/kg) | Difloxacin (5.0 mg/kg) | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 1.47 µg/mL | 1.11 µg/mL | [1][2] |
| Time to Cmax (Tmax) | Similar to Difloxacin | Similar to this compound | [3][4] |
| Elimination Half-life (t1/2) | 9.1 hours | 6.9 hours | [1][2] |
| Area Under the Curve (AUC0-24) | ~13 µg·h/mL | 9.3 µg·h/mL | [1][2] |
Key Observations:
-
Higher Peak Concentration: this compound generally achieves a higher maximum plasma concentration (Cmax) compared to difloxacin at their respective recommended oral doses.[1][2][3]
-
Longer Half-Life: this compound exhibits a longer elimination half-life (t1/2) than difloxacin, suggesting it remains in the body for a more extended period.[1][2][3][4]
-
Greater Drug Exposure: The area under the concentration-time curve (AUC), which represents total drug exposure, is greater for this compound than for difloxacin.[1][2][3]
-
Similar Time to Peak: The time to reach maximum plasma concentration (Tmax) is comparable for both drugs, indicating a similar rate of absorption after oral administration.[3][4]
Experimental Protocols
The data presented in this guide are derived from robust scientific studies. Below is a generalized experimental protocol typical for a comparative pharmacokinetic study of this compound and difloxacin in dogs.
A typical experimental design involves:
-
Animal Subjects: A cohort of healthy adult dogs (e.g., Beagles) of a specific sex and within a defined weight range.[1][3]
-
Study Design: A crossover study design is often employed, where each dog receives both drugs with a "washout" period in between treatments to eliminate any residual drug from the body.[1][3] This design minimizes individual animal variability.
-
Drug Administration: Commercially available tablet formulations of this compound and difloxacin are administered orally at their recommended dosages.[1][2]
-
Sample Collection: Blood samples are collected from the jugular or cephalic vein at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Analytical Method: Drug concentrations in the plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an agar diffusion bioassay.[1][5]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).[1][2]
Visualizing the Process and Comparison
To further clarify the experimental process and the logical comparison of these two drugs, the following diagrams are provided.
Conclusion
The pharmacokinetic data clearly indicate that this compound, when administered orally to dogs, results in higher peak plasma concentrations, a longer elimination half-life, and greater overall drug exposure compared to difloxacin at commonly recommended doses.[1][2][3] These pharmacokinetic advantages may have significant clinical implications, potentially allowing for once-daily dosing and improved efficacy against certain pathogens. However, the choice between these two fluoroquinolones should also consider other factors such as the specific pathogen and its susceptibility, the site of infection, and the individual patient's clinical condition. The information presented in this guide provides a solid pharmacokinetic foundation to inform such critical decisions in veterinary drug development and clinical practice.
References
- 1. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, difloxacin, this compound, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with this compound, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecronicon.net [ecronicon.net]
Safety Operating Guide
Proper Disposal of Marbofloxacin: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of marbofloxacin is a critical component of laboratory management and environmental stewardship. This compound, a fluoroquinolone antibiotic, requires meticulous handling and disposal procedures to mitigate the risks of environmental contamination and the development of antibiotic-resistant microorganisms. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local and national regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution. All work with concentrated this compound or its powder form should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
This compound Waste Disposal Protocol
The primary and recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[1] This method ensures the complete destruction of the active pharmaceutical ingredient. Landfilling may be an alternative only if permitted by local regulations and if incineration is not accessible.[1] Under no circumstances should this compound waste be flushed down the drain or disposed of in regular trash , as this can lead to the contamination of water systems and promote antibiotic resistance.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and leak-proof waste container for all this compound-contaminated materials. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., pipette tips, petri dishes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for spill cleanup.
-
-
The container must be made of a material compatible with any solvents used in this compound solutions.
Step 2: Waste Labeling
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste ".
-
The label must also identify the contents, including "this compound" and any other chemical constituents (e.g., solvents), along with their approximate concentrations.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
Step 4: Professional Disposal
-
Arrange for a certified hazardous waste contractor to collect and dispose of the this compound waste in accordance with all applicable regulations.
-
Complete all necessary waste manifest forms as required by your institution and regulatory bodies for the transport and disposal of chemical waste.
Quantitative Data Summary
While specific regulatory disposal limits for this compound are not widely established, the decision to treat it as hazardous waste is based on its ecotoxicity. Any concentration of this compound should be handled as hazardous waste to prevent environmental release. The following table summarizes key ecotoxicity data for this compound.
| Parameter | Value | Species | Reference |
| No-Observed-Effect-Concentration (NOEC) | 85 µg/L | Daphnia magna |
Experimental Protocol: Spill Cleanup
In the event of a this compound powder spill, follow these steps to ensure safety and prevent contamination:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Cover the spill with absorbent pads or paper towels to prevent further dispersal of the powder.
-
Gently Wet the Material: Carefully dampen the absorbent material covering the spill with water. This will help to prevent the powder from becoming airborne during cleanup. Do not pour water directly onto the powder , as this could cause it to splash.
-
Clean the Area:
-
Using forceps or a scoop, carefully pick up the dampened absorbent material and contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Surface:
-
Thoroughly clean the spill area with a detergent solution and water.
-
Wipe the area with a clean, wet cloth.
-
Collect all cleaning materials (e.g., wipes, contaminated gloves) and place them in the hazardous waste container.
-
-
Dispose of Waste: Seal the hazardous waste container and label it appropriately for disposal by a certified hazardous waste contractor.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Thoroughly wash your hands and any exposed skin with soap and water.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Marbofloxacin
Essential Safety and Handling Guide for Marbofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a fluoroquinolone antibiotic. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination in the laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form or when there is a risk of aerosolization, the following personal protective equipment is required to prevent exposure.
Recommended PPE for Handling this compound:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and dust.[1][2] |
| Face shield | - | Recommended when there is a significant risk of splashes.[3] | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | EU Directive 89/686/EEC and EN 374 | Prevents skin contact. Gloves should be inspected before use and disposed of properly.[1][2] |
| Body Protection | Laboratory coat, disposable coveralls, or protective clothing | - | Protects skin and clothing from contamination.[1][4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P1 filter) | NIOSH (US) or CEN (EU) | Required when dusts are generated or if ventilation is inadequate.[2] |
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for components that may be present in this compound tablet formulations.
| Component | Limit Type | Exposure Limit | Source |
| Microcrystalline Cellulose | TWA | 10 mg/m³ | ACGIH TLV[5] |
| Microcrystalline Cellulose | TWA | 15 mg/m³ | OSHA PEL[5] |
| Stearic Acid | TWA | 10 mg/m³ (Inhalable fraction) | ACGIH TLV[4] |
| Stearic Acid | TWA | 3 mg/m³ (Respirable fraction) | ACGIH TLV[4] |
TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.
Standard Operating Procedure for PPE
The following diagram outlines the correct procedure for donning and doffing Personal Protective Equipment to ensure maximum protection and prevent contamination.
Spill Management and Disposal
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Spill Cleanup Protocol
Follow these steps to safely manage a spill of this compound:
-
Assess and Secure the Area :
-
Don Appropriate PPE :
-
Contain and Clean the Spill :
-
For powder spills : Gently cover with a damp absorbent pad or paper towel to avoid generating dust.[3][6]
-
For liquid spills : Cover with an absorbent material or spill pad, working from the outside in to prevent spreading.[3][8]
-
Use a scoop or tongs to collect absorbed material and any broken glass into a designated, sealable hazardous waste container.[3][6]
-
-
Decontaminate the Area :
-
Dispose of Waste :
-
Place all contaminated materials, including used PPE, into a labeled hazardous waste bag or container.[1][3]
-
Dispose of the waste in accordance with all federal, state, and local regulations.[1] Stock antibiotic solutions are considered hazardous chemical waste and should be collected for appropriate disposal.[9]
-
This compound Spill Response Workflow
The following diagram illustrates the logical steps to take when responding to a this compound spill.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. www2.zoetis.ca [www2.zoetis.ca]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. dvm360.com [dvm360.com]
- 7. Spills [vet.k-state.edu]
- 8. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
